Hydrochlorothiazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20489 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | hydrochlorothiazide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrochlorothiazide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020713 | |
| Record name | Hydrochlorothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20489 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochlorothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 722 mg/L at 25 °C, Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids, Soluble in sodium hydroxide solution, Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids, 0.722 mg/mL at 25 °C | |
| Record name | SID855646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20489 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochlorothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrochlorothiazide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrochlorothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.693 g/cu cm | |
| Record name | Hydrochlorothiazide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, or practically white crystalline powder, White to off-white crystalline powder | |
CAS No. |
58-93-5 | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20489 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochlorothiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochlorothiazide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrochlorothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrochlorothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hydrochlorothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrochlorothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrochlorothiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J48LPH2TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydrochlorothiazide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrochlorothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
523 to 527 °F (NTP, 1992), 266-268, 273-275 °C, 274 °C | |
| Record name | HYDROCHLOROTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20489 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochlorothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrochlorothiazide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrochlorothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action
Renal Tubular Mechanisms
The primary therapeutic effects of hydrochlorothiazide (B1673439) originate from its interaction with the renal tubules, the intricate segments of the nephron responsible for filtering blood and forming urine.
This compound's principal mechanism of action is the inhibition of the sodium-chloride cotransporter, a protein also known as NCC or Solute Carrier Family 12 Member 3 (SLC12A3). drugbank.comconsensus.apppatsnap.com This transporter is a key player in the kidney's regulation of salt and fluid balance. nih.gov By blocking the chloride-binding site on the cotransporter, this compound prevents the normal transport of sodium and chloride ions. medchemexpress.com This inhibition locks the NCC protein in a conformation that faces the outside of the cell, effectively halting its function. nih.gov
The sodium-chloride cotransporter (NCC) is specifically located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron. drugbank.comconsensus.appnih.govnih.govwikipedia.org More precisely, this compound acts on the proximal or early segment of the DCT. drugbank.comnih.govyoutube.com The DCT is a critical site for fine-tuning the composition of urine and is responsible for reabsorbing approximately 5% to 10% of the filtered sodium. nih.gov this compound is delivered to this site of action from the circulation by organic anion transporters in the tubular cells. drugbank.com
By inhibiting the NCC, this compound directly blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular filtrate back into the bloodstream. consensus.apppatsnap.comdroracle.aiyoutube.comdrugs.comyoutube.com This action leads to an increased concentration of these ions remaining within the tubular lumen. drugs.comdroracle.ai As a result, a greater quantity of sodium and chloride is passed along to the later segments of the nephron, such as the collecting ducts. nih.govdroracle.ai this compound increases the excretion of sodium and chloride in roughly equivalent amounts. drugs.com
The increased concentration of sodium and chloride ions in the tubular filtrate enhances the osmotic pressure within the tubule. patsnap.com Since water follows sodium osmotically, this prevents water from being reabsorbed back into the body. patsnap.comyoutube.com The direct consequence is an increase in the volume of water excreted in the urine, an effect known as diuresis. drugbank.compatsnap.commedicinenet.com This diuretic effect leads to a reduction in the volume of extracellular fluid and plasma, which contributes to its therapeutic applications. patsnap.com
The inhibition of sodium reabsorption in the DCT results in an increased excretion of sodium in the urine, a process termed natriuresis. nih.govwikipedia.orgdrugs.com This natriuretic effect is the fundamental mechanism that drives the subsequent increase in water excretion, or diuresis. patsnap.comnih.gov The initial loss of sodium and water from the body leads to a decrease in blood volume. patsnap.comnih.gov Diuresis typically begins within two hours of oral administration, peaks in about four hours, and can last for approximately 6 to 12 hours. drugs.com
Interactive Data Table: Summary of this compound's Renal Mechanism
| Feature | Description | Key Research Findings |
| Primary Target | Sodium-Chloride Cotransporter (NCC/SLC12A3) | Acts as an inhibitor, competing for the chloride site on the transporter. medchemexpress.com |
| Location of Action | Apical membrane of the distal convoluted tubule (DCT) | The DCT is responsible for reabsorbing 5-10% of filtered sodium. nih.gov |
| Primary Effect | Inhibition of Na⁺ and Cl⁻ reabsorption | Blocks the movement of sodium and chloride ions from the tubular fluid back into the blood. consensus.apppatsnap.comyoutube.com |
| Secondary Effect | Increased water excretion (Diuresis) | Water is retained in the tubule due to the osmotic pull of the unreabsorbed sodium. patsnap.comyoutube.com |
| Resulting Processes | Natriuresis and Diuresis | The excretion of sodium (natriuresis) directly leads to the excretion of water (diuresis). nih.govnih.gov |
Secondary Effects on Electrolyte Homeostasis
Potassium Excretion Pathways and Hypokalemia Mechanisms
This compound is a diuretic medication that primarily functions by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. nih.govpatsnap.com This inhibition leads to increased excretion of sodium and water. droracle.ai However, this primary action sets off a cascade of events in the downstream segments of the nephron, particularly the collecting duct, which significantly enhances potassium excretion, potentially leading to hypokalemia (low serum potassium levels). droracle.aimit.edu
The core mechanism involves the increased delivery of sodium to the collecting ducts. nih.gov The higher concentration of sodium in the tubular fluid entering this segment creates a more favorable electrochemical gradient for potassium to be secreted from the tubular cells into the urine. nih.gov This process is primarily mediated by the principal cells of the collecting duct. The body's response, involving the hormone aldosterone (B195564), further amplifies this potassium loss. nih.govnih.gov
The increased sodium load in the collecting duct stimulates the activity of the hormone aldosterone. nih.govwikipedia.org Aldosterone, in turn, acts on the principal cells of the collecting duct to increase the reabsorption of sodium and the secretion of potassium. nih.govwikipedia.org It achieves this by upregulating and activating the epithelial sodium channel (ENaC) on the apical membrane (facing the urine) and the sodium-potassium (Na+/K+) ATPase pump on the basolateral membrane (facing the blood). nih.gov
The Na+/K+ ATPase pump actively transports sodium out of the cell and into the bloodstream, while simultaneously pumping potassium from the blood into the cell. nih.gov This action maintains a low intracellular sodium concentration, facilitating further sodium reabsorption from the tubular fluid, and creates a high intracellular potassium concentration. This high intracellular potassium level provides the chemical gradient necessary for its subsequent secretion into the urine. nih.gov this compound treatment has been shown to decrease Na-K-ATPase activity in the distal convoluted tubule but increase its activity in the cortical collecting duct in normotensive rat models, suggesting a compensatory increase in sodium reabsorption and potassium secretion in the collecting duct. nih.gov
The high intracellular potassium concentration established by the Na+/K+ ATPase pump, combined with the electrical potential across the apical membrane, drives potassium out of the principal cell and into the tubular fluid. ahajournals.org This secretion occurs through specific potassium channels, with the Renal Outer Medullary Potassium Channel (ROMK) being a primary pathway. ahajournals.orgphysiology.org The reabsorption of positively charged sodium ions through the ENaC makes the tubular lumen more electrically negative, which further promotes the passive efflux of positively charged potassium ions through the ROMK channels. ahajournals.org Therefore, the increased distal sodium delivery and aldosterone stimulation initiated by this compound indirectly but powerfully enhance the rate of potassium secretion via ROMK channels, contributing significantly to the risk of hypokalemia. ahajournals.orgnih.gov
Calcium Retention and Hypercalcemia Mechanisms
In contrast to its effect on sodium and potassium, this compound decreases the excretion of calcium in the urine, an effect known as hypocalciuria. nih.govdroracle.ai This can lead to an increase in serum calcium levels, and in some cases, hypercalcemia (abnormally high serum calcium). droracle.airesearchgate.net This effect is a direct consequence of inhibiting the sodium-chloride cotransporter in the distal convoluted tubule. nih.gov The reduced urinary calcium excretion is a key reason for its use in preventing the formation of calcium-containing kidney stones. medscape.comyoutube.com
The mechanism for calcium retention is multifaceted. A leading theory suggests that by blocking sodium entry into the cells of the distal convoluted tubule, this compound lowers the intracellular sodium concentration. droracle.ai This change in the sodium gradient enhances the activity of another transporter on the basolateral membrane. droracle.ai Additionally, some evidence suggests that chronic this compound use can lead to volume depletion, which in turn increases the reabsorption of water, sodium, and calcium in the proximal tubule, further reducing the amount of calcium excreted. oup.commagonlinelibrary.com
Magnesium Excretion
This compound therapy is associated with increased urinary excretion of magnesium, which can lead to hypomagnesemia (low serum magnesium). cas.cznih.gov The mechanism for this effect is not as clearly defined as it is for other ions but is believed to occur in the distal convoluted tubule. One proposed mechanism is that the inhibition of the sodium-chloride cotransporter alters the transepithelial voltage, making it less favorable for the passive reabsorption of magnesium. Another study suggests that chronic inhibition of the sodium-chloride cotransporter leads to a downregulation of the primary channel responsible for magnesium reabsorption in this segment, the transient receptor potential channel subfamily M, member 6 (Trpm6). jci.org
Bicarbonate Loss
This compound can cause a mild increase in the excretion of bicarbonate, which can contribute to the development of metabolic alkalosis. nih.govtransresurology.com This effect is attributed to a weak inhibitory action on the enzyme carbonic anhydrase, primarily in the proximal tubule. droracle.ai Carbonic anhydrase is crucial for the reabsorption of bicarbonate. By slightly impairing this process, more bicarbonate is lost in the urine. transresurology.com Long-term studies have shown that serum bicarbonate levels are consistently higher in individuals taking this compound compared to placebo, reflecting the body's metabolic compensation for the urinary losses. nih.gov
Data on this compound's Effects on Electrolytes
| Ion | Effect on Urinary Excretion | Resulting Serum Level Change | Primary Nephron Segment Affected | Key Molecular Transporters/Channels Involved |
|---|---|---|---|---|
| Potassium (K+) | Increased | Decrease (Hypokalemia) | Collecting Duct (Principal Cells) | Aldosterone-Sensitive Na+/K+ ATPase, ROMK1 |
| Calcium (Ca2+) | Decreased | Increase (Hypercalcemia) | Distal Convoluted Tubule | Sodium-Calcium (Na+/Ca2+) Exchanger |
| Magnesium (Mg2+) | Increased | Decrease (Hypomagnesemia) | Distal Convoluted Tubule | TRPM6 (downregulation) |
| Bicarbonate (HCO3-) | Mildly Increased | Increase (Metabolic Alkalosis) | Proximal Tubule | Carbonic Anhydrase (weak inhibition) |
Extratubular and Vasodilatory Mechanisms
Beyond its primary diuretic action in the kidneys, this compound exerts significant effects on the vasculature, contributing to its antihypertensive properties. These extratubular mechanisms involve a complex interplay of actions that lead to vasodilation and a reduction in peripheral vascular resistance.
Reduction of Peripheral Vascular Resistance
While the initial blood pressure-lowering effect of this compound is largely attributed to a reduction in blood volume, its long-term efficacy is sustained by a decrease in peripheral vascular resistance. nih.govuobaghdad.edu.iq Over time, despite the normalization of plasma volume, the hypotensive effect persists, indicating a direct influence on the vasculature. uobaghdad.edu.iq The precise mechanisms underlying this sustained reduction in vascular resistance are not entirely understood, but are thought to involve direct actions on the blood vessels. nih.gov
In vivo studies in humans have demonstrated that long-term administration of this compound reduces peripheral vascular resistance. nih.gov However, some studies have noted that direct, acute vasodilation in vivo may only be achieved at plasma concentrations higher than those typically reached during standard oral treatment. ahajournals.orgahajournals.org It has been suggested that this compound may accumulate in vascular smooth muscle cells over time, which could explain the delayed onset of its antihypertensive action related to vasodilation. ahajournals.orgahajournals.org
Potential Direct Smooth Muscle Relaxation
This compound is believed to cause direct relaxation of the smooth muscle in blood vessel walls. patsnap.com A primary mechanism for this effect is the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells. nih.govahajournals.orgnih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn reduces the influx of calcium through voltage-operated calcium channels, ultimately causing vasorelaxation. nih.govnih.gov This action has been demonstrated in isolated human and animal resistance arteries. ahajournals.orgnih.gov
The activation of KCa channels by this compound has been shown to be dependent on the presence of the BK β1 subunit and requires cell integrity, suggesting an indirect mechanism rather than a direct interaction with the channel protein itself. nih.gov Furthermore, research suggests that thiazides may induce vasodilation through a process of calcium desensitization, potentially by decreasing the expression of RhoA and Rho kinase in vascular smooth muscle cells. nih.gov
Table 1: Investigated Mechanisms of this compound-Induced Vasodilation
| Proposed Mechanism | Key Findings | Supporting Evidence |
|---|---|---|
| KCa Channel Activation | Opens calcium-activated potassium channels, leading to hyperpolarization and smooth muscle relaxation. nih.govahajournals.orgnih.gov | Effect is blocked by KCa channel inhibitors like charybdotoxin (B568394) and tetraethylammonium (B1195904) (TEA). ahajournals.orgnih.govahajournals.org |
| Rho Kinase Pathway | May decrease the expression of RhoA and Rho kinase, leading to calcium desensitization. nih.gov | Reduction in vasoconstriction observed without changes in cellular calcium levels. nih.gov |
Carbonic Anhydrase Inhibition and Vascular Effects
The vasodilatory effect of this compound is significantly linked to its ability to inhibit the enzyme carbonic anhydrase. nih.govahajournals.org This inhibition is not confined to the kidneys but also occurs in vascular smooth muscle cells. ahajournals.orgnih.gov The inhibition of carbonic anhydrase in these cells leads to an increase in intracellular pH (alkalinization). nih.govahajournals.org
Table 2: Comparative Effects of Thiazides on Vascular Tone and Intracellular pH
| Compound | Carbonic Anhydrase Inhibition | Relaxation of Noradrenaline-Induced Tone | Change in Intracellular pH (pHi) |
|---|---|---|---|
| This compound | Yes nih.govahajournals.org | 74 ± 12% nih.gov | +0.21 ± 0.04 nih.govahajournals.org |
| Bendroflumethiazide | Minimal nih.govahajournals.org | 16 ± 8% nih.gov | +0.06 ± 0.03 nih.govahajournals.org |
| Acetazolamide (B1664987) | Yes ahajournals.org | Concentration-dependent ahajournals.org | +0.27 ± 0.07 nih.govahajournals.org |
Pharmacokinetic and Pharmacodynamic Research
Absorption and Bioavailability Studies
Hydrochlorothiazide (B1673439) is primarily absorbed from the gastrointestinal tract, with the duodenum and upper jejunum being the main sites of absorption. nih.gov Studies have shown that its oral bioavailability is approximately 65-75%. drugbank.com The absorption process is generally rapid, with peak plasma concentrations typically reached within 1 to 5 hours after oral administration. drugbank.comrwandafda.gov.rw Research indicates that the systemic availability of this compound is dose-proportional within the therapeutic range. nih.gov For instance, mean peak plasma concentrations and the area under the plasma curve show a linear relationship with the administered dose. nih.gov
The presence of food can influence the absorption of this compound. When taken with a meal, the bioavailability may decrease by about 10%, with a 20% reduction in the peak plasma concentration (Cmax) and an increase in the time to reach peak concentration (Tmax) from approximately 1.6 to 2.9 hours. drugbank.comrwandafda.gov.rw Conversely, certain drugs can affect its absorption; for example, propantheline, an anticholinergic drug, has been shown to increase the absorption of this compound by reducing gastrointestinal motility. nih.gov On the other hand, cholestyramine and colestipol can decrease its mean peak plasma concentrations. nih.gov
Table 1: Bioavailability of this compound
| Parameter | Value | Condition |
|---|---|---|
| Oral Bioavailability | 65-75% | - |
| Time to Peak Plasma Concentration (Tmax) | 1-5 hours | Fasting |
| Effect of Food on Bioavailability | ~10% decrease | With a meal |
| Effect of Food on Cmax | ~20% decrease | With a meal |
| Effect of Food on Tmax | Increase from 1.6 to 2.9 hours | With a meal |
Distribution Profile
Once absorbed, this compound is distributed throughout the body. The volume of distribution, a measure of the extent to which a drug distributes into body tissues, has been reported to range widely in different studies, with values between 0.83 and 4.19 L/kg. drugbank.comrwandafda.gov.rw In adults, the steady-state volume of distribution is approximately 275.3 L. nih.gov this compound crosses the placental barrier but does not cross the blood-brain barrier. drugs.comeuropa.eu
In the bloodstream, this compound binds to plasma proteins, primarily human serum albumin. drugbank.comrwandafda.gov.rw The extent of this binding is reported to be between 40% and 68%. drugbank.commedscape.comeuropa.eu This protein binding is a crucial factor as it can influence the drug's distribution and elimination.
Table 2: Distribution and Protein Binding of this compound
| Parameter | Value |
|---|---|
| Volume of Distribution (Vd) | 0.83-4.19 L/kg |
| Steady-State Volume of Distribution (Adults) | ~275.3 L |
| Plasma Protein Binding | 40-68% |
Elimination and Renal Clearance
This compound is not metabolized in the body and is primarily eliminated unchanged in the urine. drugbank.comdrugs.com At least 61% of an oral dose is excreted unchanged within 24 hours. drugs.comeuropa.eu The plasma half-life of this compound can vary, with reported ranges between 5.6 and 14.8 hours. drugbank.comdrugs.com In individuals with normal renal function, the renal clearance of this compound is approximately 285 mL/min. drugbank.com However, in patients with renal impairment, such as a creatinine (B1669602) clearance of less than 20 mL/min, the elimination half-life can be significantly prolonged, reaching up to 21 hours. europa.eupfizermedicalinformation.com
The elimination of this compound by the kidneys is an active process involving tubular secretion. physiology.orgnih.gov This process is critical for delivering the drug to its site of action in the distal convoluted tubule. oup.comresearchgate.net
Research has identified a major role for organic anion transporters (OATs) in the renal secretion of this compound. physiology.orgnih.gov Specifically, human organic anion transporter 1 (hOAT1) and human organic anion transporter 3 (hOAT3), located on the basolateral membrane of the renal proximal tubule, are responsible for the uptake of this compound from the blood into the tubular cells. drugbank.comrwandafda.gov.rwnih.govoup.com Studies have shown that this compound is an excellent substrate for both hOAT1 and hOAT3. physiology.orgnih.govresearchgate.net The transport efficiency, as indicated by the ratio of the catalytic rate constant to the Michaelis constant (kcat/Km), follows the order of hOAT1 > hOAT3, suggesting a more significant role for hOAT1 in its tubular secretion. physiology.orgnih.gov The affinity (Km) of this compound for hOAT1 and hOAT3 is 112 ± 8 µM and 134 ± 13 µM, respectively. physiology.orgnih.govresearchgate.net
In addition to its interaction with organic anion transporters, this compound has also been found to be a substrate for human organic cation transporter 2 (hOCT2). physiology.orgnih.gov However, hOCT2 demonstrates a much lower affinity for this compound compared to hOAT1 and hOAT3. physiology.orgnih.govresearchgate.net While it contributes to the renal transport of the compound, its role is considered less significant than that of the organic anion transporters. physiology.orgnih.gov Some studies have even noted that this compound can stimulate the OCT2-mediated uptake of other substrates like metformin. plos.org
Table 3: Kinetic Parameters of this compound with Renal Transporters
| Transporter | Apparent Affinity (Km) (µM) | Turnover Number (kcat) (s⁻¹) |
|---|---|---|
| hOAT1 | 112 ± 8 | 2.48 |
| hOAT3 | 134 ± 13 | 0.79 |
| hOCT2 | Low Affinity | Low Affinity |
Tubular Secretion Mechanisms
Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is utilized to describe the time course of drug concentrations in the body and their corresponding physiological effects. For this compound, these models are often developed to understand its antihypertensive action, both alone and in combination with other drugs. oup.comnih.govnih.gov
Typically, the pharmacokinetics of this compound are described by a two-compartment model with first-order oral absorption and elimination. nih.govnih.gov PK/PD models for its antihypertensive effect often employ an indirect response model. oup.comnih.gov This type of model assumes that the drug does not directly produce the effect but rather influences the rate of production or loss of an endogenous substance that mediates the effect, in this case, blood pressure. oup.comresearchgate.net For instance, models have been developed where the blood pressure-lowering effect is attributed to a stimulatory function by this compound on physiological processes that lead to blood pressure reduction. oup.comnih.govresearchgate.net These integrated models can successfully simulate the temporal changes in both drug concentration and blood pressure, providing a quantitative understanding of the dose-effect relationship. oup.comnih.gov
The relationship between the plasma concentration of this compound and its antihypertensive effect is not straightforward. Studies have found a poor correlation between the steady-state plasma concentration of the drug and the magnitude of blood pressure reduction. nih.gov This suggests that simply increasing the plasma level does not proportionally increase the therapeutic effect.
Research investigating different doses has shown that a significant decrease in blood pressure is achievable even at low doses, such as 12.5 mg. nih.govahajournals.org While doubling the dose can lead to higher plasma concentrations, it often results in very little additional decrease in blood pressure, indicating a relatively flat dose-response curve, particularly for doses above 25 mg. nih.govahajournals.orgdovepress.com This dissociation between plasma concentration and effect highlights the complex, indirect mechanism through which this compound exerts its antihypertensive action.
Table 2: Dose-Response of this compound on Systolic Blood Pressure. Data from a study involving patients with hypertension treated for 6 weeks. ahajournals.org
When compared to other thiazide and thiazide-like diuretics, this compound exhibits distinct pharmacodynamic properties, particularly in relation to chlorthalidone (B1668885). ccjm.orgebmconsult.com Chlorthalidone is consistently shown to be a more potent antihypertensive agent on a milligram-to-milligram basis and possesses a significantly longer duration of action. ahajournals.orgebmconsult.comgoodrx.com
Multiple studies and meta-analyses have concluded that chlorthalidone is approximately 1.5 to 2.0 times as potent as this compound. ahajournals.orgccjm.org This difference in potency means that a lower dose of chlorthalidone may be required to achieve a similar blood pressure-lowering effect as a higher dose of this compound. ccjm.org The longer duration of action of chlorthalidone, which can last up to 72 hours compared to 6 to 12 hours for this compound, is attributed to its high volume of distribution and uptake into red blood cells, creating a drug reservoir. ccjm.orggoodrx.com
Direct comparative studies using 24-hour ambulatory blood pressure monitoring have demonstrated that chlorthalidone provides a greater reduction in systolic blood pressure, especially during nighttime hours, compared to this compound at commonly prescribed doses. jacc.orgahajournals.org
Table 3: Comparative Reduction in Systolic Blood Pressure via Ambulatory Monitoring. Data from a randomized, crossover study comparing chlorthalidone and this compound. ahajournals.org
Pharmacogenomics and Individual Variability in Response
Genetic Determinants of Antihypertensive Response
An individual's genetic makeup can significantly predict their blood pressure response to hydrochlorothiazide (B1673439). Variations in several genes involved in blood pressure regulation and sodium transport have been identified as key determinants.
Genetic Associations with Electrolyte Disturbances
This compound treatment is frequently associated with electrolyte imbalances, such as hypokalemia (low potassium) and hyponatremia (low sodium). Pharmacogenomic studies have identified several genetic variants that predispose individuals to these adverse effects.
Research has pinpointed variants in genes that regulate renal ion transport as key predictors of these disturbances. Two of the most studied genes in this context are WNK1 (With-No-Lysine Kinase 1) and KCNJ1 (Potassium Inwardly Rectifying Channel Subfamily J Member 1).
A study investigating predictors of serum potassium changes after short-term this compound treatment found that single nucleotide polymorphisms (SNPs) in the WNK1 gene were significantly correlated with decreases in serum potassium. researchgate.net Specifically, the rs4980973 polymorphism in WNK1 was identified as an independent predictor of the magnitude of potassium decrease. researchgate.net In contrast, polymorphisms in SLC12A3, the gene encoding the thiazide-sensitive Na-Cl cotransporter, were not correlated with potassium changes in the same study. researchgate.net The WNK1 kinase is a crucial regulator of sodium and potassium balance in the distal nephron. nih.gov
Similarly, genetic variations in the KCNJ1 gene, which encodes the Renal Outer Medullary Potassium channel (ROMK), have been linked to thiazide-induced hyponatremia. frontiersin.orgplos.org ROMK is essential for potassium secretion and salt reabsorption in the kidney. frontiersin.orgahajournals.org A study of patients with severe thiazide-induced hyponatremia found that specific polymorphisms in KCNJ1, such as rs2509585, were independent predictors of this adverse event. plos.org Patients carrying the T-T-A haplotype of KCNJ1 were also found to have an increased risk. escholarship.org These genetic findings are often coupled with clinical risk factors, including older age, female sex, and lower body mass index, which also increase susceptibility to electrolyte disturbances. frontiersin.orgplos.orgescholarship.org
Table 1: Genetic Variants Associated with this compound-Induced Electrolyte Disturbances
| Gene | Variant (SNP) | Associated Electrolyte Disturbance | Key Finding | Source |
|---|---|---|---|---|
| WNK1 | rs4980973 | Hypokalemia | Independently predicted decreases in serum potassium levels after HCTZ treatment. | researchgate.net |
| WNK1 | rs11064524, rs4980973, rs12581940, rs880054, rs953361, rs10849582 | Hypokalemia | Correlated with decreases in serum potassium. | researchgate.net |
| KCNJ1 | rs2509585 | Hyponatremia | C/T or T/T polymorphisms were independent predictors for thiazide-induced hyponatremia. | plos.org |
| KCNJ1 | T-T-A haplotype | Hyponatremia | Associated with a 2.27-fold increased risk of thiazide-induced hyponatremia. | escholarship.org |
Metabolomics and Lipidomics in Response Prediction
While genomics provides a static view of an individual's predisposition, metabolomics and lipidomics offer a dynamic snapshot of the physiological processes influenced by both genes and environmental factors. These approaches analyze small molecules (metabolites) and lipids in biological samples to identify biomarkers and pathways associated with drug response. For this compound, less than 50% of treated patients achieve optimal blood pressure control, highlighting the critical need for predictive biomarkers. researchgate.netescholarship.orgahajournals.org
Integrating metabolomics with genomics has proven to be a powerful strategy for uncovering novel mechanisms underlying the variable blood pressure response to this compound. researchgate.netnih.gov Studies have identified specific metabolic pathways that are significantly perturbed by the drug and are linked to treatment outcomes.
One of the significant pathways identified through an integrated genomics-metabolomics approach is the Netrin signaling pathway. researchgate.netnih.gov A study combining untargeted metabolomics and genome-wide analysis in patients treated with this compound found that several metabolites, along with specific genetic variants, converged on this pathway. nih.govresearchgate.net
The analysis revealed that baseline levels of arachidonic acid, a key signaling molecule, were associated with blood pressure response. nih.govmdpi.com This metabolic signal was linked to three genetic polymorphisms: rs2727563 in the PRKAG2 gene, rs12604940 in the DCC (DCC Netrin 1 Receptor) gene, and rs13262930 in the EPHX2 gene. researchgate.netnih.gov The DCC gene is a known receptor in the Netrin pathway. nih.gov The convergence of these genetic and metabolic markers within the Netrin pathway suggests its potential role in mediating the blood pressure-lowering effects of this compound. researchgate.netascpt.org
Further pathway analysis of metabolites associated with this compound response identified the sphingolipid metabolic pathway as the most significant. ahajournals.orgresearchgate.netnih.gov Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules involved in various cellular processes. frontiersin.org
This research highlighted a specific SNP, rs6078905, within the SPTLC3 (Serine Palmitoyltransferase Long Chain Base Subunit 3) gene, as a novel biomarker for this compound response in white individuals. escholarship.orgahajournals.org Carriers of the 'C' allele of this variant exhibited a significantly better blood pressure response compared to non-carriers. ahajournals.orgnih.gov Furthermore, this genetic variant was shown to affect the baseline levels of four specific sphingomyelins (N24:2, N24:3, N16:1, and N22:1). ahajournals.orgresearchgate.net Among these, the baseline level of N24:2 sphingomyelin (B164518) showed a significant correlation with both systolic and diastolic blood pressure response to the drug. escholarship.orgahajournals.org
In a separate line of investigation, higher baseline levels of another sphingolipid, sphingosine-1-phosphate (S1P), were associated with a reduced blood pressure response to this compound. nih.govsemanticscholar.org These findings collectively suggest that the sphingolipid metabolic pathway is a key determinant of this compound efficacy, with specific genetic variants and lipid molecules serving as potential predictive biomarkers. ahajournals.orgnih.gov
Arachidonic acid, a polyunsaturated omega-6 fatty acid, and its metabolites have been consistently implicated in blood pressure regulation and response to this compound. As mentioned, its role was highlighted in the context of the Netrin signaling pathway. nih.govfrontiersin.org
Metabolomic studies have shown that baseline levels of arachidonic acid are positively correlated with the change in blood pressure in white participants treated with this compound. mdpi.com Higher levels of arachidonic acid are generally associated with a greater incidence of hypertension. frontiersin.org The blood pressure reduction achieved with this compound has been significantly associated with this important metabolite. frontiersin.org Arachidonic acid is a precursor to various vasoactive eicosanoids, including prostaglandins (B1171923) and thromboxanes, which are crucial in processes like endothelium-dependent contraction. frontiersin.org However, other studies have not observed marked differences in plasma levels of arachidonic acid upon thiazide treatment, indicating that the relationship may be complex and influenced by other factors. plos.orgplos.org
Table 2: Metabolic and Lipidomic Pathways Associated with this compound Response
| Pathway/Metabolite | Associated Genes/SNPs | Key Metabolites/Lipids | Association with HCTZ Response | Source |
|---|---|---|---|---|
| Netrin Signaling Pathway | PRKAG2 (rs2727563), DCC (rs12604940), EPHX2 (rs13262930) | Arachidonic Acid | Pathway is significantly associated with BP response, integrating both genetic and metabolic signals. | researchgate.netnih.gov |
| Sphingolipid Metabolic Pathway | SPTLC3 (rs6078905) | Sphingomyelins (N24:2, N24:3, N16:1, N22:1), Sphingosine-1-phosphate (S1P) | rs6078905 C-allele carriers have a better BP response. Higher baseline S1P is associated with a reduced BP response. | ahajournals.orgnih.govsemanticscholar.org |
| Arachidonic Acid Metabolism | - | Arachidonic Acid | Baseline levels are positively correlated with BP change in white participants. | frontiersin.orgmdpi.com |
Personalized Antihypertensive Treatment Strategies
The ultimate goal of pharmacogenomic and metabolomic research in hypertension is to develop personalized treatment strategies. frontiersin.orgnih.gov By identifying genetic and metabolic biomarkers, clinicians can move beyond a "one-size-fits-all" approach and select the most effective and safest antihypertensive agent for each individual. nih.govnih.gov
For this compound, several genetic variants have been proposed as tools for personalizing therapy. For instance, the Gly460Trp polymorphism (rs4961) in the ADD1 gene is associated with a better blood pressure response to this compound in carriers of the Trp allele. frontiersin.orgmdpi.com Similarly, variants in the NEDD4L gene, such as rs4149601, have been shown to predict a better response to this compound in carriers of the G allele. frontiersin.orgnih.gov
The integration of multiple biomarkers into a single predictive model offers a more powerful approach. Researchers have successfully created a genetic response score for this compound by combining the three SNPs identified through the integrated genomics-metabolomics analysis (rs2727563 in PRKAG2, rs12604940 in DCC, and rs13262930 in EPHX2). nih.govescholarship.org This score, based on the number of "response" alleles a patient carries, explained a significant portion of the variability in blood pressure response. nih.goviu.edu Patients carrying six response alleles had a dramatically better blood pressure reduction (−16.3/−10.4 mmHg) compared to those carrying only one response allele (−1.5/1.2 mmHg). nih.govescholarship.orgiu.edu Such models represent a tangible step towards implementing pharmacogenomics-guided this compound therapy in the clinic, promising to improve blood pressure control rates and reduce the burden of hypertension-related complications. frontiersin.org
Therapeutic Applications and Clinical Research Methodologies
Research on Hypertension Management
Hydrochlorothiazide's primary application is in the control of high blood pressure. nih.gov Research has explored its effectiveness as a monotherapy and as part of combination drug regimens.
Monotherapy Studies
Studies evaluating This compound (B1673439) as a single agent for hypertension have yielded varied results. A meta-analysis of randomized trials showed that this compound at doses of 12.5 to 25 mg per day resulted in a systolic blood pressure reduction of 6.5 mm Hg and a diastolic blood pressure reduction of 4.5 mm Hg. consensus.app However, this reduction was found to be inferior to other antihypertensive drug classes like ACE inhibitors, ARBs, beta-blockers, and calcium channel blockers. jacc.orgeshonline.org Another meta-analysis indicated a dose-related blood pressure-lowering effect, with daily doses of 6.25 mg, 12.5 mg, 25 mg, and 50 mg reducing blood pressure by approximately 4/2 mmHg, 6/3 mmHg, 8/3 mmHg, and 11/5 mmHg, respectively. nih.gov
In a study involving Nigerian patients with mild to moderate hypertension, amlodipine (B1666008) monotherapy was found to be more effective than this compound, with 80% of subjects in the amlodipine group achieving normal blood pressure compared to 50% in the this compound group. bioline.org.br Similarly, research has suggested that this compound's antihypertensive efficacy as a monotherapy is modest. jacc.orgeshonline.org
Table 1: Blood Pressure Reduction with this compound Monotherapy
| Daily Dose | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Source |
|---|---|---|---|
| 6.25 mg | 4 | 2 | nih.gov |
| 12.5 mg | 6 | 3 | nih.gov |
| 12.5 - 25 mg | 6.5 | 4.5 | consensus.app |
| 25 mg | 8 | 3 | nih.gov |
| 50 mg | 11 | 5 | nih.gov |
Research on Edema Management (e.g., Heart Failure, Nephrotic Syndrome, Cirrhosis)
This compound is a thiazide diuretic frequently investigated for its role in managing edema, a condition characterized by excess fluid retention in the body's tissues. clinicaltrials.eunih.gov Its application has been studied in various contexts, including congestive heart failure, hepatic cirrhosis, and nephrotic syndrome. drugbank.comhres.cadrugs.com
In the context of heart failure , research has explored the efficacy of this compound as an adjunct therapy. A randomized clinical trial involving 51 patients with acute decompensated heart failure (ADHF) and signs of congestion compared the addition of 50 mg of this compound to standard treatment versus a placebo for three days. nih.govresearchgate.net The primary outcome, daily weight reduction, showed a trend towards a greater weight loss in the this compound group, although the difference was not statistically significant. nih.govresearchgate.net However, a post-hoc analysis revealed a significant synergistic effect on weight loss when this compound was combined with intravenous furosemide (B1674285). nih.gov Another clinical trial is currently underway to evaluate the effectiveness of combining furosemide and this compound in resolving congestion in patients with acute heart failure, with an estimated completion date in 2026. clinicaltrials.eu
For nephrotic syndrome , a condition that can lead to resistant edema, research has examined combination diuretic therapies. One prospective randomized trial with 22 patients demonstrated that an oral combination of furosemide, this compound, and amiloride (B1667095) was non-inferior to intravenous furosemide alone in managing resistant nephrotic edema, showing a significant difference in weight change from baseline. mdpi.comdroracle.ai Another small study with 20 patients found that a combination of acetazolamide (B1664987) and this compound, followed by furosemide, resulted in a significantly greater mean weight decrease and 24-hour urine volume increase compared to a regimen of furosemide and this compound followed by furosemide. mdpi.comemjreviews.com Case reports have also indicated the successful use of amiloride and this compound in resolving resistant nephrotic edema. maedica.ro
In cases of hepatic cirrhosis with edema and/or ascites, this compound is often considered in combination with other diuretics, such as spironolactone. withpower.comfda.gov The goal is to manage edema and sodium retention, particularly when patients are not fully responsive to other therapeutic measures. fda.gov
| Condition | Study Type | Key Findings |
| Acute Decompensated Heart Failure | Randomized Clinical Trial | A trend towards greater weight reduction with HCTZ added to usual treatment. Significant synergistic effect on weight loss when combined with IV furosemide. nih.govresearchgate.net |
| Resistant Nephrotic Syndrome | Prospective Randomized Trial | Oral combination of furosemide, HCTZ, and amiloride was non-inferior to IV furosemide for weight control. mdpi.comdroracle.ai |
| Resistant Nephrotic Edema | Randomized Trial | Preloading with acetazolamide and HCTZ followed by furosemide showed improved diuresis compared to furosemide and HCTZ followed by furosemide. mdpi.comemjreviews.commdpi.com |
| Resistant Nephrotic Edema | Case Report | Combination of amiloride and HCTZ led to complete resolution of edema. maedica.ro |
Investigations in Specific Conditions
Beyond its use in edema, this compound has been the subject of research for several other specific medical conditions.
Nephrogenic Diabetes Insipidus
This compound is a recognized treatment for nephrogenic diabetes insipidus (NDI), a condition where the kidneys are unable to respond to antidiuretic hormone (ADH). droracle.aimedscape.com The drug exerts a paradoxical antidiuretic effect, reducing urine volume. droracle.aimedscape.com The proposed mechanism involves an initial increase in sodium excretion, leading to a contraction of the extracellular fluid volume. oup.comopenaccessjournals.com This, in turn, is thought to decrease the glomerular filtration rate and enhance the reabsorption of sodium and water in the proximal tubules, resulting in less water being delivered to the collecting ducts and consequently, a reduction in urine output. droracle.aioup.com
Research suggests that this compound's effect in NDI may also be associated with the upregulation of aquaporin-2 (AQP2), the Na-Cl co-transporter, and the epithelial sodium channel (ENaC). droracle.ainih.gov Studies in rats with lithium-induced NDI have shown that treatment with this compound significantly increased AQP2 expression and decreased urine volume. openaccessjournals.comnih.gov For enhanced efficacy, this compound is often recommended in combination with a low-salt diet and may be used with amiloride, particularly in patients who develop hypokalemia. droracle.ai
Prevention of Calcium Nephrolithiasis (Hypercalciuria)
This compound is widely used in the management of idiopathic hypercalciuria, a common metabolic abnormality in individuals who form calcium-containing kidney stones. nih.govscielo.br The therapeutic principle is based on the drug's ability to decrease urinary calcium excretion by increasing calcium reabsorption in the distal renal tubules. nih.govdroracle.aimedscape.com
However, the evidence for its effectiveness in preventing stone recurrence has been debated. A recent large-scale, double-blind, randomized, placebo-controlled trial, the NOSTONE trial, investigated the efficacy of different doses of this compound (12.5 mg, 25 mg, and 50 mg daily) in 416 patients with recurrent calcium kidney stones. jwatch.orghopitalduvalais.ch Over a median follow-up of 2.9 years, the study found no significant difference in the primary composite endpoint of symptomatic or radiologic stone recurrence between any of the this compound groups and the placebo group. jwatch.orghopitalduvalais.ch Despite a reduction in urinary calcium excretion, the authors noted that inconsistent effects on urinary oxalate (B1200264) and citrate (B86180) might have counteracted the benefits. georgetown.domains While this trial has tempered enthusiasm for the routine use of this compound for stone prevention, some experts suggest that the observed reduction in asymptomatic stones might translate to fewer symptomatic episodes with longer follow-up. jwatch.org
Metabolic Syndrome Research
The use of this compound in patients with metabolic syndrome has been a subject of investigation due to its potential adverse metabolic effects. clinicaltrials.eu Research, including randomized clinical trials, has linked treatment with thiazide diuretics to an increased incidence of new-onset type 2 diabetes and insulin (B600854) resistance. wayne.eduahajournals.orgtandfonline.com
A proof-of-concept, longitudinal, randomized, double-blind study evaluated the effects of this compound versus an angiotensin II receptor blocker, valsartan (B143634). wayne.edu The study found that this compound treatment led to a significant increase in hepatic triglyceride levels and a reduction in insulin sensitivity. wayne.edu In contrast, valsartan did not affect hepatic fat and improved insulin sensitivity. wayne.edu Another study involving hypertensive patients with abdominal obesity found that those treated with this compound, alone or with atenolol, had a significantly increased frequency of impaired fasting glucose and new-onset diabetes. ahajournals.org A meta-analysis of randomized controlled trials also concluded that this compound treatment significantly increased fasting glucose and HbA1c levels in patients with type 2 diabetes. consensus.appresearchgate.net These findings suggest that while effective for blood pressure control, the metabolic impact of this compound warrants careful consideration, particularly in patients at risk for or with existing metabolic syndrome. wayne.edutandfonline.com
Osteoporosis in Postmenopausal Women
The potential bone-preserving effects of this compound have been explored in postmenopausal women, a demographic at high risk for osteoporosis. The mechanism is thought to be related to its ability to reduce urinary calcium excretion, which may in turn slow bone loss. nih.gov
A randomized, double-blind, two-year trial involving 185 normal postmenopausal women investigated the effects of 50 mg of this compound per day versus a placebo on bone mineral density (BMD). nih.gov The intention-to-treat analysis showed that this compound produced significant benefits in BMD of the total body, legs, mid-forearm, and ultradistal forearm. nih.gov However, no significant effect was observed in the lumbar spine or femoral neck. nih.gov The study also noted a decrease in urine calcium excretion and indices of bone turnover in the this compound group. nih.gov While these findings suggest a role for this compound in preventing postmenopausal bone loss, the small magnitude of the effect indicates it may not be suitable as a standalone therapy for treating established osteoporosis. nih.gov Other research has also suggested that low-dose this compound may protect bone density in older adults. acpjournals.orgahajournals.org
Clinical Trial Designs and Outcomes
This compound has been extensively studied in numerous clinical trials, primarily for its antihypertensive effects, but also for the conditions mentioned previously. clinicaltrials.eudrugbank.com These trials have employed various designs, including randomized, double-blind, placebo-controlled, and comparative effectiveness studies.
A significant portion of clinical research has focused on comparing this compound with other diuretics, particularly chlorthalidone (B1668885). elsevier.esahajournals.org While some meta-analyses and earlier studies suggested chlorthalidone might be more potent and offer superior cardiovascular protection, a large-scale, pragmatic, open-label trial (the Diuretic Comparison Project) involving over 13,000 veterans found no significant difference between this compound and chlorthalidone in preventing major cardiovascular events. elsevier.esconsultant360.comjwatch.org This trial randomized patients already taking this compound to either continue their medication or switch to chlorthalidone. elsevier.esconsultant360.com
The design of clinical trials for this compound has evolved. Early trials often used higher doses, but later studies established that lower doses (e.g., 12.5 mg to 25 mg daily) can be nearly as effective for hypertension with fewer adverse effects. ahajournals.org Dose-titration and dose-response studies have been employed to determine optimal dosing. ahajournals.orgnih.gov
Outcomes measured in these trials are diverse and specific to the condition being studied. For hypertension, the primary outcome is typically blood pressure reduction, with secondary outcomes often including cardiovascular events and mortality. elsevier.esahajournals.org In edema studies, key outcomes include weight change and urine output. nih.govmdpi.com For nephrolithiasis prevention, the primary endpoint is the recurrence of symptomatic or radiologic stones. jwatch.orghopitalduvalais.ch Research in osteoporosis focuses on changes in bone mineral density. nih.gov
| Trial Focus | Design Type | Key Outcome(s) | Example Finding |
| Hypertension | Pragmatic, Open-Label, Comparative | Major cardiovascular events | No significant difference between this compound and chlorthalidone. elsevier.esconsultant360.comjwatch.org |
| Hypertension in Elderly | Parallel, Double-Blind, Dose-Titration | Blood pressure reduction | Low doses (25-50 mg/d) of this compound effectively reduce blood pressure. nih.gov |
| Edema (Heart Failure) | Randomized, Placebo-Controlled | Daily weight reduction | Trend towards greater weight loss with this compound; significant synergy with furosemide. nih.gov |
| Calcium Nephrolithiasis | Double-Blind, Randomized, Placebo-Controlled | Symptomatic or radiologic stone recurrence | No significant difference in recurrence rates compared to placebo. jwatch.orghopitalduvalais.ch |
| Osteoporosis (Postmenopausal) | Randomized, Double-Blind, Placebo-Controlled | Bone Mineral Density (BMD) | Significant slowing of cortical bone loss in total body, legs, and forearm. nih.gov |
| Metabolic Syndrome | Longitudinal, Randomized, Double-Blind | Hepatic triglyceride levels, insulin sensitivity | This compound increased hepatic fat and reduced insulin sensitivity. wayne.edu |
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) are the cornerstone for evaluating the efficacy of this compound. Numerous RCTs have investigated its role as a monotherapy and in combination for treating hypertension.
A meta-analysis of 14 RCTs focusing on ambulatory blood pressure monitoring (ABPM) showed that this compound at doses of 12.5 to 25 mg, administered for an average of 17 weeks, resulted in a mean reduction of 6.5 mmHg in systolic and 4.5 mmHg in diastolic ambulatory blood pressure from a mean baseline of 148/92 mmHg. jacc.org However, when compared head-to-head with other antihypertensive drug classes in RCTs, the blood pressure-lowering effect of this compound (12.5-25 mg) as measured by ABPM is often found to be less pronounced. jacc.org
Direct comparative RCTs between this compound and the thiazide-like diuretic chlorthalidone have yielded mixed results. A 2006 randomized, single-blind crossover study involving 30 patients with stage 1 or 2 hypertension found no statistically significant difference in the reduction of 24-hour mean ambulatory systolic blood pressure at week 8 between 25 mg of chlorthalidone and 50 mg of this compound. aafp.org More recently, the Diuretic Comparison Project, a large-scale randomized trial with nearly 14,000 veterans, found no significant difference in the primary outcome of major adverse cardiovascular events (a composite of stroke, myocardial infarction, hospitalization for heart failure, urgent revascularization, or non-cancer death) between patients treated with this compound and those treated with chlorthalidone over a median follow-up of 2.4 years. nih.govtctmd.com The rates of the primary outcome were 10.0% in the this compound group and 10.4% in the chlorthalidone group. tctmd.com A secondary analysis of this trial also found no significant differences in renal outcomes between the two diuretics. jwatch.org
RCTs have also demonstrated the effectiveness of combining this compound with other antihypertensive agents. A systematic review and meta-analysis of seven RCTs, including 4,814 participants, concluded that a combination of an angiotensin receptor blocker (ARB) with this compound was more effective in achieving target blood pressure control compared to ARB monotherapy. imrpress.com
Genome-Wide Association Studies (GWAS)
Genome-Wide Association Studies (GWAS) have been employed to identify genetic variants that influence an individual's blood pressure response to this compound, paving the way for personalized medicine. ahajournals.orgahajournals.org These studies scan the entire genome to find single-nucleotide polymorphisms (SNPs) associated with drug efficacy.
Several GWAS and subsequent meta-analyses have identified novel genetic loci linked to this compound response. ahajournals.orgnih.gov One meta-analysis of approximately 1.1 million SNPs in 424 European Americans identified two SNP associations that achieved genome-wide significance for systolic blood pressure response on chromosome 9q22. ahajournals.org Another meta-analysis involving 1,739 white hypertensive individuals from six clinical trials identified suggestive regulatory regions linked to the GJA1 (gap junction protein α1) and FOXA1 (forkhead box A1) genes, which are relevant to cardiovascular and kidney function. ahajournals.orgnih.govicaps-htn.org
A gene-based analysis, which focuses on specific candidate genes, identified the HSD3B1 (hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1) gene as significantly associated with both systolic and diastolic blood pressure response to this compound. ahajournals.orgnih.govicaps-htn.org This gene is involved in the biosynthesis of aldosterone (B195564) and endogenous ouabain. nih.govicaps-htn.org Other research using a GWAS approach has pointed to replicated regions in PRKCA (protein kinase C, alpha) and near GNAS (G protein alpha subunit) as having clinically relevant effects on blood pressure response to this compound. d-nb.info For instance, one study noted that the 'A' allele of the SNP rs238 was associated with a decreased systolic blood pressure reduction in response to this compound compared to the 'G' allele in a combined analysis of the PEAR and GERA studies. pharmgkb.org
Table 1: Key Genes and Loci Identified in GWAS for this compound Response
| Gene/Locus | Chromosome | Associated Finding | Study Reference |
|---|---|---|---|
| GJA1 (Gap Junction Protein α1) | - | Suggestive association with BP response | nih.gov, ahajournals.org, icaps-htn.org |
| FOXA1 (Forkhead Box A1) | - | Suggestive association with BP response | nih.gov, ahajournals.org, icaps-htn.org |
| HSD3B1 | 1p12 | Significant association with SBP & DBP response | nih.gov, ahajournals.org, icaps-htn.org |
| PRKCA (Protein Kinase C, alpha) | - | Clinically relevant effects on BP response | d-nb.info |
| GNAS (G protein alpha subunit) | - | Clinically relevant effects on BP response | d-nb.info |
| Locus on 9q22 | 9q22 | Genome-wide significance for SBP response | ahajournals.org |
| Locus on 14q31.3 | 14q31.3 | Genome-wide significance for DBP response | ahajournals.org |
Meta-Analyses of Clinical Trials
Meta-analyses, which statistically pool the results of multiple independent studies, provide a higher level of evidence regarding the efficacy of this compound. These analyses have been crucial in comparing this compound to other diuretics and in understanding its dose-response relationship.
A meta-analysis of 19 RCTs (1,463 patients) using 24-hour ambulatory blood pressure monitoring found that this compound at 12.5-25 mg daily significantly lowered systolic blood pressure by 6.5 mmHg and diastolic blood pressure by 4.5 mmHg. nih.gov The same analysis noted that a 50 mg dose led to a significantly greater reduction of 12.0 mmHg in systolic and 5.4 mmHg in diastolic ambulatory blood pressure compared to the 25 mg dose. nih.gov Another meta-analysis focusing on dose-response relationships confirmed that this compound has a log-linear dose-response curve for its effect on systolic blood pressure. ahajournals.org
Much debate has centered on the comparative efficacy of this compound versus chlorthalidone. One meta-analysis from 2010, which included 108 trials of this compound and 29 of chlorthalidone, concluded that on a milligram-per-milligram basis, chlorthalidone produces slightly greater reductions in systolic blood pressure. researchgate.net A network meta-analysis of nine RCTs (n=78,350) concluded that chlorthalidone was superior to this compound in preventing cardiovascular events. nih.gov Specifically, the analysis found a 21% relative risk reduction in all cardiovascular events for chlorthalidone compared to this compound. nih.gov However, a different meta-analysis of six direct-comparison RCTs (366 participants) found that a dose of this compound double that of chlorthalidone had similar efficacy in lowering office blood pressure, though chlorthalidone showed a greater reduction in 24-hour ambulatory blood pressure. e-century.us
Table 2: Summary of Findings from Meta-Analyses Comparing this compound (HCTZ) and Chlorthalidone (CTDN)
| Meta-Analysis Focus | Number of Studies/Patients | Key Finding | Citation |
|---|---|---|---|
| Cardiovascular Events | 9 RCTs / 78,350 patients | CTDN associated with an 18% greater reduction in cardiovascular events for the same SBP reduction. | aafp.org, nih.gov |
| Blood Pressure Reduction | 137 RCTs / 5,843 patients | 12.5-25 mg of CTDN produced a greater SBP reduction than HCTZ (−24 mmHg vs. −14 mmHg). | aafp.org |
| Dose-Response & Potency | 30 trials / 4,683 subjects | CTDN is more potent than HCTZ (8.6 mg of CTDN vs. 26.4 mg of HCTZ needed to reduce SBP by 10 mmHg). | ahajournals.org |
| Direct Comparison (Office & Ambulatory BP) | 6 RCTs / 366 patients | CTDN showed greater reduction in 24-hour ambulatory SBP. Doubling the HCTZ dose gave similar office BP reduction. | e-century.us |
| Combination Therapy (ARB + HCTZ vs. ARB) | 7 RCTs / 4,814 patients | ARB/HCTZ combination resulted in a higher rate of achieving target blood pressure. | imrpress.com |
Observational Studies
Large-scale observational studies, using real-world data from electronic health records, provide complementary evidence to RCTs. These studies are particularly useful for comparing long-term outcomes in large, diverse populations.
Recent observational studies have often compared the cardiovascular outcomes of this compound and chlorthalidone. One large comparative cohort study (LEGEND) involving over 730,000 individuals found no significant difference in the associated risks of myocardial infarction, hospitalized heart failure, or stroke between first-line treatment with chlorthalidone and this compound. 2minutemedicine.com The hazard ratio for the composite cardiovascular outcome was 1.00 (95% CI 0.85 to 1.17). 2minutemedicine.com
Another recent observational study using propensity score matching followed patients for three years and also found no statistically significant difference in the cumulative incidence of major adverse cardiovascular events (MACE) between the chlorthalidone and this compound groups (1.8% vs. 2.2%). nih.gov However, this study did note a significantly lower incidence of coronary revascularization in the chlorthalidone group. nih.gov These findings from large observational studies contrast with some meta-analyses of older RCTs, suggesting that in contemporary practice, the cardiovascular benefits of the two drugs may be similar. nih.govnih.gov
Table 3: Comparative Outcomes from a Large-Scale Observational Study (LEGEND)
| Outcome | Hazard Ratio (Chlorthalidone vs. This compound) | 95% Confidence Interval | Citation |
|---|---|---|---|
| Composite Cardiovascular Outcome | 1.00 | 0.85 to 1.17 | 2minutemedicine.com |
| Myocardial Infarction | Not significantly different | - | 2minutemedicine.com |
| Hospitalized Heart Failure | Not significantly different | - | 2minutemedicine.com |
| Stroke | Not significantly different | - | 2minutemedicine.com |
Adverse Effects and Associated Pathomechanisms
Electrolyte Imbalances and Their Molecular Basis
Hypokalemia
Hypokalemia, or low potassium levels, is a frequent consequence of hydrochlorothiazide (B1673439) therapy. nih.gov The primary molecular mechanism involves the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. nih.govnih.govdrugbank.com This inhibition leads to an increased delivery of sodium and fluid to the distal nephron. nih.govresearchgate.net
The elevated sodium concentration in the distal tubule stimulates the aldosterone-sensitive sodium pump to enhance sodium reabsorption in exchange for potassium and hydrogen ions, which are then excreted in the urine, leading to potassium loss. cvpharmacology.com This process is further amplified by the activation of epithelial sodium channels (ENaC), which are normally inhibited by calcium. This compound's effect of lowering luminal calcium concentration in the distal tubules activates these channels, further promoting potassium secretion. nih.gov
The prevalence of hypokalemia in individuals using this compound can be significant, with some studies reporting rates as high as 12.6%. droracle.ai Factors that can increase the risk of developing hypokalemia include being female, of non-Hispanic black ethnicity, having an underweight status, and long-term or monotherapy with this compound. droracle.ai
Hyponatremia
This compound can induce hyponatremia, a condition of low sodium levels in the blood. droracle.aidroracle.ai The mechanism is complex and not entirely understood but involves several key factors. droracle.aitci-thaijo.org By blocking the Na+-Cl- cotransporter in the distal convoluted tubule, this compound impairs the kidney's ability to dilute urine, leading to water retention. mdpi.com
Thiazide-induced hyponatremia is often associated with increased water intake and impaired urea-mediated water excretion. droracle.aitci-thaijo.org Some research suggests a genetic predisposition to this adverse effect. droracle.ai The pathophysiology involves a combination of excessive fluid intake, depletion of cations like sodium and potassium, and a reduced capacity to excrete free water. droracle.ai
Hypomagnesemia
Hypomagnesemia, or low magnesium levels, can also occur with this compound use. nih.gov The underlying mechanism is believed to be the downregulation of the transient receptor potential cation channel subfamily M, member 6 (TRPM6). nih.govjci.org TRPM6 is an epithelial magnesium channel located in the distal convoluted tubule that plays a crucial role in active magnesium reabsorption. jci.org By reducing the expression of these channels, this compound increases the renal excretion of magnesium, leading to lower levels in the blood. usp.br
Metabolic Disturbances
Hyperglycemia and Impaired Glucose Metabolism
This compound has been linked to hyperglycemia and impaired glucose metabolism, potentially leading to new-onset diabetes. nih.govdiabetesjournals.org The mechanisms behind this are multifaceted and not fully elucidated. diabetesjournals.org Proposed pathways include the worsening of insulin (B600854) resistance, inhibition of glucose uptake, and decreased insulin release. diabetesjournals.org
A meta-analysis of randomized controlled trials indicated that treatment with this compound can lead to significant increases in fasting glucose and glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes. europeanreview.orgconsensus.app Research has also shown that this compound can aggravate insulin resistance and contribute to the accumulation of visceral and hepatic fat. consensus.appnih.govconsensus.app
| Parameter | Effect | Significance | Source |
|---|---|---|---|
| Fasting Glucose (FG) | Increased | p<0.05 | europeanreview.org |
| Glycosylated Hemoglobin (HbA1c) | Increased | p<0.05 | europeanreview.org |
| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased | - | europeanreview.org |
| Potassium | Decreased | p<0.05 | europeanreview.org |
The effect of this compound on insulin secretion is a key area of investigation. Some studies suggest that the hypokalemia induced by the diuretic may play a role in reducing insulin secretion from the pancreas. nih.gov However, this is not a consistent finding across all studies. diabetesjournals.orgnih.gov
More recent research points to a more direct effect on pancreatic β-cells. In vitro studies using murine islets and β-cell lines have demonstrated that this compound can directly inhibit glucose-stimulated insulin secretion at pharmacologically relevant concentrations. biorxiv.org This inhibitory effect appears to be independent of potassium levels and the Na+-Cl- cotransporter, which is not significantly expressed in pancreatic islets. biorxiv.orgfrontiersin.org Instead, evidence suggests that this compound may inhibit mitochondrial carbonic anhydrase 5b in β-cells, leading to attenuated insulin secretion. biorxiv.org
| Model | Finding | Mechanism | Source |
|---|---|---|---|
| Isolated Murine Islets | Significantly attenuated glucose-stimulated insulin secretion | Inhibition of mitochondrial carbonic anhydrase 5b | biorxiv.org |
| Min6 β-cell line | Significantly attenuated glucose-stimulated insulin secretion | biorxiv.org |
Aggravation of Insulin Resistance and Fat Accumulation
Research indicates that treatment with this compound can exacerbate insulin resistance. consensus.appahajournals.org Studies have shown a significant reduction in insulin sensitivity following this compound administration. consensus.appnih.gov This effect is thought to be partly due to the drug's impact on body composition. Specifically, this compound has been observed to cause an increase in visceral and hepatic fat accumulation. consensus.appahajournals.org One study, known as the MEDICA (Mechanisms for the Diabetes Preventing Effect of Candesartan) study, demonstrated that this compound treatment led to a redistribution of visceral fat and an increase in liver fat content. ahajournals.org This redistribution of fat stores is believed to contribute to the observed aggravation of insulin resistance. ahajournals.org The increase in liver fat with this compound has been shown to correlate with a reduction in insulin sensitivity. ahajournals.org
While the precise mechanisms are still under investigation, one hypothesis suggests that hypokalemia (low potassium levels), a known side effect of this compound, may reduce insulin secretion from the pancreas, contributing to hyperglycemia. nih.gov Another proposed mechanism involves the renin-angiotensin system (RAS). It is suggested that the increase in RAS activity resulting from this compound treatment could inhibit the formation of new, insulin-sensitive fat cells, leading to lipid spillover into other tissues. ahajournals.org
Hyperuricemia and Gout Incidence
This compound is known to increase serum uric acid levels, a condition known as hyperuricemia, which can precipitate gout attacks in susceptible individuals. nih.govdroracle.ai This effect is dose-dependent and can occur within the first few weeks of starting therapy. nih.govebmconsult.com
The primary mechanism for this compound-induced hyperuricemia involves its action on the kidneys. droracle.ai this compound competes with uric acid for renal elimination through the organic anion transporter-1 (OAT1) in the proximal renal tubule. ebmconsult.com This competition reduces the renal excretion of uric acid, leading to its accumulation in the bloodstream. droracle.aiebmconsult.com Additionally, this compound may increase uric acid reabsorption in the proximal convoluted tubule due to volume contraction caused by diuresis. nih.gov Some research also suggests that this compound can increase uric acid uptake via the organic anion transporter OAT4. oup.com Studies have shown that this compound diminishes tubular secretion and accelerates post-secretory reabsorption of uric acid. viamedica.pl
Dyslipidemia (Hypercholesterolemia, Hypertriglyceridemia)
The use of this compound has been associated with adverse changes in lipid profiles, including hypercholesterolemia and hypertriglyceridemia. nih.govconsensus.app While the exact mechanisms are not fully understood, studies have shown that this compound can increase total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride levels. consensus.appresearchgate.net
The impact on lipids appears to be dose-dependent, with higher doses (>25 mg/day) having a more significant effect. nih.gov Some research suggests that even low doses of this compound can lead to unfavorable changes in serum lipids. consensus.app In some instances, this compound has been found to increase triglyceride levels without altering total cholesterol or high-density lipoprotein (HDL) cholesterol levels. nih.gov Interestingly, the increase in LDL cholesterol and triglycerides may be more pronounced in men. nih.gov
Renal and Hepatic Considerations
This compound can have significant effects on both kidney and liver function, particularly in individuals with pre-existing conditions.
Renal Dysfunction and Kidney Injury
This compound should be used with caution in patients with renal disease as its plasma concentrations are increased and the elimination half-life is prolonged in this population. droracle.ai The use of this compound in the setting of acute kidney injury (AKI) is generally not recommended as it can be ineffective and potentially harmful. droracle.ai In cases of AKI, the drug can worsen the injury by causing further dehydration, electrolyte imbalances, and reduced renal perfusion. droracle.aidroracle.ai
Some studies suggest that diuretics, including this compound, may be associated with an increased risk of AKI, particularly when used with other nephrotoxic agents. droracle.ai Evidence from animal models has shown that this compound can cause structural changes in the kidneys. nih.gov Chronic elevations in uric acid, a known side effect of this compound, have also been implicated in causing renal dysfunction. nih.gov The most common kidney lesion induced by diuretics is vacuolar degeneration of tubular epithelial cells. tandfonline.com
Hepatic Encephalopathy in Cirrhosis
In patients with severe liver disease or cirrhosis, this compound should be used with caution due to the risk of precipitating hepatic encephalopathy. nih.govdrugs.comdrugs.com These patients are highly susceptible to the electrolyte imbalances, such as hypokalemic hypochloremic alkalosis, that can be induced by thiazide diuretics. drugs.com These electrolyte disturbances can lead to an increase in blood ammonia (B1221849) concentrations, which can trigger hepatic encephalopathy and, in severe cases, death. drugs.comdrugs.com Therefore, if signs of impending hepatic coma, such as tremors or confusion, appear, the medication should be discontinued (B1498344) promptly. drugs.com
Hypersensitivity and Allergic Reactions
This compound can cause a range of hypersensitivity and allergic reactions, from mild skin rashes to severe, life-threatening conditions. webmd.commedicalnewstoday.com
Because this compound contains a sulfonamide group, it is contraindicated in individuals with a known allergy to sulfa drugs. nih.gov Allergic reactions can manifest as skin rashes, hives (urticaria), and increased sensitivity to sunlight (photosensitivity). nih.govontosight.aiactasdermo.org More severe reactions can include toxic epidermal necrolysis, Stevens-Johnson syndrome, and anaphylaxis. nih.govwebmd.com
Symptoms of a severe allergic reaction can include trouble breathing, swelling of the throat or tongue, and fever. webmd.commedicalnewstoday.com In rare cases, this compound has been associated with acute angle-closure glaucoma and transient myopia, which are thought to be linked to its sulfonamide structure. nih.gov
Sulfonamide Group-Related Reactions
This compound is a sulfonamide-containing drug. nih.govresearchgate.net As such, it is contraindicated in individuals with a known allergy to sulfonamides. nih.gov Allergic reactions can manifest as skin rashes, urticaria, and in severe cases, toxic epidermal necrolysis, Stevens-Johnson syndrome, or anaphylaxis. nih.gov
While there have been reports of hypersensitivity reactions to this compound in patients with a history of sulfonamide antibiotic allergy, the mechanism is not believed to be a result of cross-reactivity between the two classes of sulfonamides. researchgate.netdroracle.ai Evidence suggests that these reactions may stem from a general predisposition to drug allergies rather than a specific cross-sensitivity. researchgate.net The chemical structure of non-antimicrobial sulfonamides like this compound differs from that of sulfonamide antimicrobials, leading to a low risk of cross-reactivity. droracle.ai Hypersensitivity reactions to sulfonamide antimicrobials are often mediated by IgE or T-cells. dovepress.com
Photosensitivity
This compound can induce photosensitivity, a condition where the skin becomes more sensitive to sunlight and UV rays. medsafe.govt.nzmdpi.com This is a common adverse drug reaction that results in a skin eruption following exposure to visible or ultraviolet (UV) radiation. dermnetnz.org The reaction can be either phototoxic or photoallergic. dermnetnz.org
Pathomechanism of Photosensitivity:
The photosensitizing properties of this compound are linked to its chemical structure, specifically the aromatic chlorine substituent. nih.gov When exposed to UV radiation, particularly UVA, the chlorine substituent can dissociate, leading to a free radical reaction and the formation of reactive oxygen species (ROS). nih.govjocmr.org These ROS can cause damage to cellular components, including lipid membranes and DNA. jocmr.org
Research has shown that this compound enhances UVA-induced DNA damage by promoting the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers and thymine-thymine dimers. mdpi.comjocmr.org This phototoxic potential is triggered by UVA radiation and involves lipid peroxidation. mdpi.com The primary product of this compound photolysis is ethoxythis compound, formed by the photosubstitution of the chloride with an ethoxy group. mdpi.com
Clinical manifestations of this compound-induced photosensitivity can include exaggerated sunburn, eczematous or lichenoid eruptions, and photoleukomelanoderma. nih.govactasdermo.org In some instances, chronic eczematous photosensitivity has been observed to persist for months or even years after discontinuing the drug. nih.gov
Ocular Disturbances (e.g., Acute Transient Myopia, Acute Angle-Closure Glaucoma)
This compound, as a sulfonamide derivative, can cause an idiosyncratic reaction leading to acute transient myopia and acute angle-closure glaucoma. droracle.aidroracle.aircaap.pt This is a rare but serious adverse effect. capes.gov.br
The proposed mechanism involves ciliochoroidal effusion, which is a buildup of fluid in the ciliary body and choroid. koreamed.orgnih.gov This effusion leads to an anterior (forward) rotation of the ciliary body, which in turn causes the iris-lens diaphragm to shift forward. rcaap.ptnih.gov This forward displacement results in a shallower anterior chamber and a myopic shift in vision. nih.gov The narrowing of the angle between the iris and the cornea can precipitate an acute angle-closure glaucoma crisis. nih.gov The underlying pathophysiology is thought to be an idiosyncratic reaction, with some researchers suggesting the involvement of prostaglandins (B1171923). koreamed.orgnih.gov
Patients typically present with symptoms such as blurred vision, eye pain, headache, nausea, and vomiting. rcaap.pt Ophthalmic examination may reveal a bilateral myopic shift, elevated intraocular pressure, shallow anterior chambers, and choroidal effusions. koreamed.orgnih.gov These ocular changes are generally reversible upon discontinuation of the medication. nih.gov
Risk of Non-Melanoma Skin Cancer
Recent pharmacoepidemiological studies, primarily from Danish nationwide data, have indicated a cumulative, dose-dependent association between long-term this compound use and an increased risk of non-melanoma skin cancer (NMSC), specifically basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), including SCC of the lip. medsafe.govt.nzactasdermo.orgdrugoffice.gov.hkwww.gov.uk
The risk appears to increase with higher cumulative doses of this compound. actasdermo.orghsa.gov.sg For example, some studies have reported a significantly higher risk for both BCC and SCC in patients with a cumulative dose of 50,000 mg or more. actasdermo.org
Table 1: Dose-Dependent Risk of Non-Melanoma Skin Cancer with this compound
| Cumulative Dose of this compound | Increased Risk of Basal Cell Carcinoma (BCC) | Increased Risk of Squamous Cell Carcinoma (SCC) |
|---|---|---|
| ≥ 50,000 mg | 1.3-fold higher risk | 3.9-fold higher risk |
| > 200,000 mg | 1.54-fold higher risk | 7.38-fold higher risk |
Data based on findings from Danish epidemiological studies. actasdermo.org
The photosensitizing actions of this compound are considered a plausible biological mechanism for this increased risk. actasdermo.orgdrugoffice.gov.hkhsa.gov.sg As discussed in section 6.4.2, this compound can enhance the harmful effects of UV radiation on the skin, potentially leading to the development of skin cancers over time. jocmr.org
Diuretic Resistance Mechanisms
Diuretic resistance is a state where the response to a diuretic is diminished, leading to a failure to achieve the desired increase in fluid and sodium excretion. nih.govahajournals.org Several nephron-based mechanisms contribute to diuretic resistance with chronic this compound use. ahajournals.org
Tubular Tolerance
Tubular tolerance can develop even during the time the renal tubules are exposed to a single dose of a diuretic. nih.govahajournals.org With long-term use of diuretics like this compound, the distal convoluted tubule (DCT) can undergo hypertrophy. This structural change leads to an increased capacity for sodium reabsorption, thereby counteracting the effect of the diuretic. ahajournals.orgrevportcardiol.org This adaptive increase in reabsorption in the downstream distal tubule and collecting ducts offsets the ongoing blockade of sodium reabsorption. nih.govahajournals.org
Enhanced Proximal Tubular Reabsorption
When this compound blocks sodium reabsorption in the distal convoluted tubule, the body may compensate by increasing sodium reabsorption in the proximal tubule. nih.govnih.govportlandpress.com This compensatory mechanism is driven by the body's response to volume depletion. droracle.ai The enhanced proximal reabsorption limits the delivery of sodium to the more distal parts of the nephron, including the site of action for this compound, thus reducing its effectiveness. nih.govahajournals.org Studies in mice have shown that chronic this compound treatment leads to increased reabsorption of sodium in the proximal tubule. nih.govnih.gov This is associated with an upregulation of the Na+/H+ exchanger (NHE3), which is responsible for the majority of sodium reabsorption in the proximal tubules. nih.govnih.gov
Adaptive Increase in Distal Tubule Reabsorption
Long-term administration of this compound can lead to a phenomenon known as diuretic resistance, where the natriuretic and diuretic effects of the drug are diminished. A key pathomechanism underlying this resistance is the adaptive increase in sodium reabsorption in the more distal segments of the nephron, particularly the connecting tubule and the collecting duct. karger.comnih.gov This compensatory mechanism is a physiological response to the chronic inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) by this compound. nih.gov
The primary driver for this adaptation is the increased delivery of sodium to the downstream nephron segments. karger.comderangedphysiology.com By blocking sodium reabsorption in the DCT, this compound increases the luminal sodium concentration in the connecting tubule and collecting duct. This sustained increase in sodium delivery triggers structural and functional changes in these segments, leading to enhanced sodium reabsorption and consequently, a blunting of the diuretic effect. karger.comnih.gov
A significant molecular component of this adaptive response is the upregulation of the epithelial sodium channel (ENaC). karger.comresearchgate.net ENaC is the principal channel for sodium reabsorption in the connecting tubule and collecting duct. derangedphysiology.com Research has demonstrated that chronic treatment with this compound leads to an increased abundance of ENaC subunits. karger.comnih.gov Studies in rats have shown a notable increase in the protein abundance of the β-ENaC and γ-ENaC subunits in the kidney cortex and outer medulla following this compound infusion. nih.govphysiology.org This upregulation of ENaC enhances the capacity of these distal segments to reabsorb sodium, counteracting the inhibitory effect of this compound on the NCC.
In addition to the upregulation of ENaC, chronic diuretic use can induce hypertrophy of the distal tubular cells. karger.comrevportcardiol.orgjacc.org This structural remodeling further contributes to the increased reabsorptive capacity of the distal nephron. The combination of cellular hypertrophy and increased expression of sodium transporters like ENaC creates a more robust system for sodium conservation, which is a key factor in the development of diuretic tolerance. revportcardiol.orgjacc.org
Interactive Data Table: Effect of Chronic this compound Infusion on Epithelial Sodium Channel (ENaC) Subunit Abundance in Rat Kidney
| ENaC Subunit | Tissue | Change in Abundance vs. Control | Reference |
| β-ENaC | Cortex | Increased to 139 ± 7% | physiology.org |
| γ-ENaC | Outer Medulla | Increased | nih.gov |
This table summarizes findings from studies on rats, demonstrating the adaptive upregulation of ENaC subunits in response to continuous this compound administration.
Activation of Renal Nerves
The activation of renal nerves represents another significant pathomechanism contributing to the adverse effects and diminished efficacy of this compound, particularly in the context of diuretic resistance. revportcardiol.orgahajournals.org The kidneys are richly innervated by sympathetic nerves, which play a crucial role in regulating renal blood flow, glomerular filtration rate (GFR), and tubular sodium reabsorption. ahajournals.orgnih.gov
The administration of diuretics, including this compound, can trigger a reflex activation of the renal sympathetic nervous system. ahajournals.orgnih.gov This neurohormonal activation is a compensatory response to the diuretic-induced changes in renal hemodynamics and tubular fluid composition. mdpi.com The proposed mechanism involves two primary pathways of renal afferent nerve stimulation. ahajournals.orgahajournals.org
Firstly, the inhibition of sodium reabsorption and the consequent increase in tubular fluid flow can lead to distension of the distal tubules and an increase in intrarenal pressure. ahajournals.orgahajournals.org This can activate renal interstitial baroreceptors (mechanoreceptors). ahajournals.orgahajournals.org Secondly, the increased concentration of sodium chloride in the renal pelvis can stimulate renal pelvic chemoreceptors. ahajournals.orgahajournals.org
The activation of these afferent nerves sends signals to the central nervous system, which in turn initiates a reno-renal reflex, leading to an increase in efferent renal sympathetic nerve activity. ahajournals.orgnih.govahajournals.org Increased efferent sympathetic outflow to the kidneys has several consequences that can counteract the effects of this compound:
Increased Sodium Reabsorption: Sympathetic nerve activation can directly stimulate sodium reabsorption in various segments of the nephron, including the proximal tubule, loop of Henle, and distal tubules. mdpi.com
Renal Vasoconstriction: Increased sympathetic tone can cause constriction of the afferent arterioles, leading to a reduction in renal blood flow and GFR. ahajournals.orgahajournals.org This decrease in GFR reduces the filtered load of sodium, thereby limiting the amount of sodium reaching the site of action of this compound in the distal convoluted tubule.
Renin Release: Sympathetic stimulation of the juxtaglomerular apparatus can increase the release of renin, leading to the activation of the renin-angiotensin-aldosterone system (RAAS). mdpi.com Angiotensin II and aldosterone (B195564) further promote sodium and water retention.
This reflex activation of the renal nerves can contribute to the "braking phenomenon," where the diuretic efficacy of this compound diminishes with continued use. mdpi.com It represents a complex interplay between the direct pharmacological action of the diuretic and the body's homeostatic mechanisms aimed at preserving sodium and fluid balance. ahajournals.orgnih.gov
Drug Interactions and Pharmacological Modulations
Interactions Affecting Hydrochlorothiazide (B1673439) Activity
The clinical efficacy of this compound can be significantly influenced by the concurrent administration of other pharmacological agents. These interactions can either diminish its antihypertensive and diuretic effects or potentiate them, necessitating careful monitoring and potential dosage adjustments.
Impact of NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) can attenuate the therapeutic effects of this compound. drugs.commedicalnewstoday.com The primary mechanism involves the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. Prostaglandins (B1171923) play a crucial role in maintaining renal blood flow and mediating the diuretic action of this compound. By inhibiting their production, NSAIDs can lead to sodium and water retention, counteracting the natriuretic and diuretic effects of this compound. drugs.comgoodrx.com This can result in a diminished antihypertensive response. drugs.com Furthermore, the concurrent use of NSAIDs, this compound, and an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) has been associated with an increased risk of kidney damage. goodrx.com While occasional, short-term use of NSAIDs may not pose a significant issue for all individuals, chronic co-administration requires careful consideration. nih.gov
| Interacting Drug Class | Example NSAIDs | Mechanism of Interaction | Clinical Consequence |
| NSAIDs | Ibuprofen (B1674241), Naproxen (B1676952), Indomethacin, Celecoxib medicalnewstoday.comdrugs.com | Inhibition of renal prostaglandin synthesis | Reduced diuretic and antihypertensive effect of this compound; potential for fluid retention and increased risk of renal impairment drugs.commedicalnewstoday.comgoodrx.com |
Influence of Other Antihypertensive Agents
The co-administration of this compound with other antihypertensive agents generally leads to an additive or synergistic hypotensive effect. drugs.com This potentiation is often clinically beneficial, forming the basis for many combination therapies for hypertension. nih.gov However, it also necessitates careful monitoring of blood pressure to avoid episodes of hypotension. drugs.com The interaction profile varies depending on the class of the accompanying antihypertensive drug. For instance, when combined with ACE inhibitors or ARBs, there is not only an enhanced blood pressure-lowering effect but also a potential to mitigate the potassium-losing effect of this compound, as ACE inhibitors and ARBs tend to increase potassium retention. tandfonline.com
Effects of Strong In Vivo hOAT1/3 Inhibitors
The renal secretion of this compound is a key determinant of its concentration at its site of action in the distal convoluted tubules. nih.gov Research has elucidated that this secretion process is mediated by specific transporters, including human Organic Anion Transporter 1 (hOAT1) and human Organic Anion Transporter 3 (hOAT3). nih.govresearchgate.netphysiology.org this compound has been identified as a substrate for both of these transporters. nih.govphysiology.org Consequently, the co-administration of strong in vivo inhibitors of hOAT1 and hOAT3 may interfere with the renal clearance of this compound, potentially altering its pharmacokinetic profile and therapeutic effect. nih.govresearchgate.netphysiology.org The IC50 value of this compound for hOAT1 has been reported to be 67.3 μM. psu.edu
| Transporter | Role in this compound Disposition | Potential Interaction |
| hOAT1 | Mediates renal tubular secretion of this compound nih.govphysiology.org | Inhibition by strong hOAT1 inhibitors may decrease this compound clearance nih.govresearchgate.net |
| hOAT3 | Mediates renal tubular secretion of this compound nih.govphysiology.org | Inhibition by strong hOAT3 inhibitors may decrease this compound clearance nih.govresearchgate.net |
This compound's Impact on Other Drugs
In addition to its own activity being modulated by other drugs, this compound can also significantly affect the pharmacokinetics and pharmacodynamics of concurrently administered medications.
Increased Lithium Levels
A clinically significant interaction occurs between this compound and lithium, a medication commonly used in the management of bipolar disorder. goodrx.commedicalnewstoday.com this compound can lead to a substantial increase in serum lithium concentrations by reducing its renal clearance. medicalnewstoday.comgoodrx.com The mechanism involves enhanced reabsorption of lithium along with sodium in the proximal tubules, a compensatory response to the sodium loss induced by the diuretic. scielo.brccjm.org This can elevate lithium levels by 25% or more, with some cases reporting a four-fold increase, thereby heightening the risk of lithium toxicity. scielo.brpsychiatrictimes.com Due to this high-risk interaction, the combination is generally discouraged, or requires very close monitoring of lithium levels, especially during the initial days of co-administration. goodrx.comscielo.br
Potential for CYP3A4 Inhibition and Drug Metabolism
The role of this compound in the metabolism of other drugs via the cytochrome P450 (CYP) enzyme system is a subject of ongoing investigation with some conflicting findings. An in silico study has suggested that this compound may act as a strong inhibitor of CYP3A4. mdpi.comresearchgate.netnih.gov This could potentially impede the metabolism and clearance of other drugs that are substrates of this major drug-metabolizing enzyme. mdpi.comresearchgate.netnih.gov However, other sources have stated that this compound does not have a significant interaction with the cytochrome P450 system. aafp.org This discrepancy highlights the need for further clinical research to definitively characterize the in vivo effects of this compound on CYP3A4 activity and its clinical implications for drug metabolism.
Altered Excretion Rates of Co-administered Medications
This compound can significantly alter the renal excretion of several co-administered drugs, primarily by modifying tubular reabsorption processes. These interactions can lead to either increased toxicity or reduced efficacy of the affected medications.
A notable interaction occurs with lithium , a drug used in the management of bipolar disorder. This compound-induced sodium and water depletion leads to a compensatory increase in the reabsorption of sodium and lithium in the proximal tubules of the kidneys. drugs.comdergipark.org.tr This results in decreased renal clearance of lithium, which can elevate serum lithium concentrations to toxic levels. drugs.comgoodrx.com Studies have shown that thiazide diuretics can reduce lithium's renal clearance by approximately 24%. drugs.com This interaction necessitates careful monitoring of serum lithium levels and often requires a reduction in lithium dosage. drugs.comrxlist.com
The excretion of other medications can also be affected. For instance, this compound may decrease the excretion rate of drugs like abacavir , acamprosate , amoxicillin , ampicillin , and ancestim , potentially leading to higher serum levels. drugbank.com Conversely, the mechanism of action of this compound can be influenced by other drugs. For example, the co-administration of probenecid can decrease the rate of this compound elimination. hres.ca
Additionally, this compound can influence the excretion of cytotoxic agents. Concurrent use with drugs such as cyclophosphamide and methotrexate may lead to reduced renal excretion of these agents, thereby enhancing their potential for myelosuppression. hres.ca
It is also important to note the effect on calcium excretion. Thiazide diuretics are known to decrease the urinary excretion of calcium, which can lead to a mild increase in serum calcium levels. hres.caefda.gov.et This effect is a key consideration when this compound is co-administered with calcium supplements or in patients with pre-existing disorders of calcium metabolism. europa.eu
Interactive Data Table: Impact of this compound on the Excretion of Co-administered Drugs
| Co-administered Drug | Effect of this compound on Excretion | Clinical Implication |
| Lithium | Decreases renal clearance drugs.comnih.gov | Increased risk of lithium toxicity drugs.comgoodrx.com |
| Abacavir | May decrease excretion rate drugbank.com | Potential for higher serum levels drugbank.com |
| Amoxicillin | May decrease excretion rate drugbank.com | Potential for higher serum levels drugbank.com |
| Cyclophosphamide | May reduce renal excretion hres.ca | Enhanced myelosuppressive effects hres.ca |
| Methotrexate | May reduce renal excretion hres.ca | Enhanced myelosuppressive effects hres.ca |
| Calcium | Decreases urinary excretion hres.caefda.gov.et | Potential for hypercalcemia efda.gov.et |
Exacerbation of Adverse Effects of Other Drugs
The administration of this compound can potentiate or worsen the adverse effects of other medications through various pharmacological mechanisms.
A significant interaction is observed with digoxin (B3395198) . Diuretic-induced hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels) can predispose patients on digoxin to cardiac arrhythmias. drugs.comnih.gov Potassium and digoxin compete for binding sites on the Na+/K+-ATPase pump; therefore, low potassium levels enhance digoxin's effect, increasing the risk of toxicity. nih.gov Symptoms of digoxin toxicity that may be exacerbated include weakness, nausea, visual disturbances, and irregular heartbeats. drugs.com
The concurrent use of this compound with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs ) like ibuprofen and naproxen can increase the risk of kidney problems. medicalnewstoday.com Both drug classes can independently affect renal function, and their combined use may lead to an additive risk of renal impairment. medicalnewstoday.comdrugs.com NSAIDs can also reduce the antihypertensive and diuretic effects of this compound by causing sodium and water retention. goodrx.comdrugs.com
Furthermore, this compound can exacerbate the adverse effects of other drug classes:
Antidiabetic Drugs : this compound can increase blood sugar levels, potentially making antidiabetic medications less effective. drugs.comsinglecare.com
Allopurinol : Co-administration may increase the incidence of hypersensitivity reactions to allopurinol. efda.gov.eteuropa.eu
Amantadine (B194251) : The risk of adverse effects from amantadine may be increased. efda.gov.et
Systemic Lupus Erythematosus : Thiazides have been reported to cause exacerbation or activation of systemic lupus erythematosus. rxlist.comdrugs.com
Interactive Data Table: Exacerbation of Adverse Effects with Co-administered Drugs
| Co-administered Drug/Class | Exacerbated Adverse Effect | Pharmacological Basis |
| Digoxin | Cardiac arrhythmias, Digoxin toxicity rxlist.comdrugs.com | Diuretic-induced hypokalemia and hypomagnesemia drugs.comnih.gov |
| NSAIDs (e.g., Ibuprofen, Naproxen) | Kidney problems medicalnewstoday.com | Additive effects on renal function medicalnewstoday.comdrugs.com |
| Antidiabetic Drugs | Reduced efficacy of antidiabetic drugs | This compound-induced hyperglycemia drugs.comsinglecare.com |
| Allopurinol | Hypersensitivity reactions efda.gov.eteuropa.eu | Mechanism not fully elucidated efda.gov.eteuropa.eu |
| Amantadine | Increased risk of amantadine adverse effects efda.gov.et | Mechanism not fully elucidated efda.gov.et |
Combination Therapies and their Pharmacological Basis
This compound is frequently used in combination with other antihypertensive agents to achieve greater blood pressure control. nih.gov This strategy is based on the principle of using drugs with different and complementary mechanisms of action, which can result in synergistic or additive antihypertensive effects and may mitigate the side effects of the individual components. nih.govnih.gov
With Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs) : This is a highly rational and widely used combination. nih.govnih.gov Thiazide diuretics like this compound can cause a reflex increase in plasma renin activity. europa.euaafp.org ACE inhibitors and ARBs work by blocking the renin-angiotensin-aldosterone system (RAAS), thus counteracting this effect. nih.govnih.gov This combination leads to a more significant blood pressure reduction than either agent alone and can also attenuate the potassium loss associated with this compound. nih.govresearchgate.net Studies have shown that adding this compound to an ACE inhibitor or ARB can significantly enhance blood pressure reduction. nih.govaafp.org
With Beta-Blockers : The rationale for combining this compound with beta-blockers like bisoprolol (B1195378) or metoprolol (B1676517) is twofold. aafp.org Beta-blockers can blunt the diuretic-induced increase in plasma renin, while the diuretic counteracts the sodium and water retention that can be caused by beta-blockers. aafp.org This leads to an additive effect on blood pressure lowering. aafp.orgoup.com
With Potassium-Sparing Diuretics : To counteract the potassium-losing effect (hypokalemia) of this compound, it is often combined with potassium-sparing diuretics such as amiloride (B1667095), spironolactone, or triamterene. aafp.orgontosight.ainih.gov This combination helps to maintain normal serum potassium levels while still achieving the desired diuretic and antihypertensive effects. aafp.orgnih.gov Combining thiazides with potassium-sparing diuretics may also minimize the risk of impaired glucose tolerance. nih.govyork.ac.uk
With Calcium Channel Blockers (CCBs) : The combination of a diuretic and a CCB can result in partially additive blood pressure reduction. nih.gov CCBs also possess a mild natriuretic effect, which complements the action of this compound. nih.gov This combination has been shown to be effective in clinical trials. nih.govtandfonline.com
Triple Therapy : In patients with more severe hypertension, a triple-drug combination is often necessary. A rational and effective triple therapy regimen consists of a RAAS blocker (ACE inhibitor or ARB), a calcium channel blocker, and a thiazide diuretic like this compound. tandfonline.com
Interactive Data Table: Pharmacological Basis of this compound Combination Therapies
| Combination Drug Class | Pharmacological Rationale | Clinical Effect |
| ACE Inhibitors / ARBs | ACEIs/ARBs counteract the reflex increase in renin caused by HCTZ. nih.govaafp.org HCTZ enhances the antihypertensive effect of RAAS blockers. nih.gov | Synergistic blood pressure reduction; mitigates hypokalemia. nih.govresearchgate.net |
| Beta-Blockers | Beta-blockers blunt diuretic-induced renin increase; HCTZ reduces beta-blocker-induced fluid retention. aafp.org | Additive antihypertensive effect. aafp.orgoup.com |
| Potassium-Sparing Diuretics | Counteracts HCTZ-induced potassium loss. aafp.orgontosight.ainih.gov | Prevents hypokalemia while maintaining diuretic effect. aafp.orgnih.gov |
| Calcium Channel Blockers | Partially additive antihypertensive effects; CCBs have mild natriuretic properties. nih.gov | Enhanced blood pressure control. nih.govtandfonline.com |
| Triple Therapy (RAAS Blocker + CCB + HCTZ) | Combines three complementary mechanisms of action for maximal blood pressure lowering. tandfonline.com | Effective for managing moderate-to-severe hypertension. tandfonline.com |
Medicinal Chemistry and Synthetic Pathways Research
Synthesis of Hydrochlorothiazide (B1673439)
This compound, a thiazide diuretic, can be synthesized through various methods. One common approach involves the cyclization of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with paraformaldehyde. gpatindia.comchemicalbook.com This reaction can be carried out in different media, including nonaqueous or aqueous alkaline solutions. efpia.eu
Another synthetic route starts with m-chloroaniline, which reacts with chlorosulfonic acid in the presence of phosphorus trichloride (B1173362) to generate a disulfonyl chloride derivative. Following ammonification, 4-amino-6-chloro-1,3-benzenedisulfonamide is obtained. This intermediate is then condensed with formaldehyde (B43269) to produce this compound. google.com A specific method details using water as a solvent and adding 36% formaldehyde to the 4-amino-6-chloro-1,3-benzenedisulfonamide solution at 80°C, followed by heating to 100°C. google.com
Alternatively, this compound can be synthesized by the reduction of the double bond in chlorothiazide (B1668834) using formaldehyde. chemicalbook.com One method describes the reduction of 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide in the presence of 5% ruthenium, achieving an 83% yield. google.com Another involves the reduction of chlorothiazide with sodium hydroxide, formaldehyde, hydrochloric acid, and ammonia (B1221849), resulting in yields between 62.3% and 79%. google.com
The table below summarizes various synthetic methods for this compound.
| Starting Material | Reagents | Key Process Steps | Yield | Purity | Reference |
| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Paraformaldehyde, Alcohol, Inorganic Acid (Sulfuric or Hydrochloric) | Heating to reflux, addition of acid solution, purification | 86% | ≥99.9% | google.com |
| 5-chloro-2,4-disulfamyl-aniline | Paraformaldehyde, Diethyleneglycol dimethylether, Hydrogen chloride, Ethyl acetate (B1210297) | Heating, recrystallization from water | Not Specified | Not Specified | google.com |
| 4-amino-6-chloro-m-benzenedisulfonamide | Paraformaldehyde, Hydrogen chloride, Ethyl acetate, Dimethyl carbitol | Not Specified | 74% | Not Specified | google.com |
| 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide | 5% Ruthenium | Reduction | 83% | Not Specified | google.com |
| Chlorothiazide | Sodium hydroxide, Formaldehyde, Hydrochloric acid, Ammonia, Ethanol | Reduction | 62.3-79% | Not Specified | google.com |
| 4-amino-6-chloro-1,3-benzene disulfonic acid amide | Formaldehyde, Water | Dropping formaldehyde at 80°C, heating to 100°C, purification with ammonia and NaOH | Not Specified | High | google.com |
| Chlorothiazide | Potassium borohydride, Methanol (B129727), Acetic acid | Reduction at -10°C to 5°C | 93.9% | Not Specified | chemicalbook.com |
Development of Novel this compound Derivatives
Researchers have synthesized and evaluated various novel derivatives of this compound to explore their potential pharmacological activities. rjptonline.org These efforts aim to modify the original structure to enhance or introduce new therapeutic properties, such as antimicrobial or anticancer activities. rjptonline.orgresearchgate.net
One area of focus has been the synthesis of derivatives incorporating heterocyclic rings like 1,3,4-thiadiazine, pyrazolidine-3,5-diol, and pyrazolones. rjptonline.org For instance, a series of 1,3,4-thiadiazine derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. rjptonline.org
The synthesis of these derivatives often involves multi-step processes. For example, a 1,3,4-thiadiazine derivative of this compound was synthesized in three steps, starting with the reaction of this compound with chloroacetyl chloride. rjptonline.org Another approach involved the diazotization of this compound with sodium nitrite (B80452) and hydrochloric acid to yield a diazonium chloride derivative, which was then reacted with ethyl acetoacetate. rjptonline.org
The table below outlines some of the synthesized this compound derivatives and their reported activities.
| Derivative Class | Synthetic Approach | Reported Activity | Reference |
| 1,3,4-Thiadiazine derivatives | Three-step synthesis starting with chloroacetyl chloride addition to this compound. | Promising antibacterial and antifungal activity. | rjptonline.org |
| Pyrazolidine derivatives | Synthesis evaluated for antimicrobial activity. | Low to medium antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. Comparable antifungal activity to griseofulvin (B1672149) against Candida albicans and Aspergillus niger. | rjptonline.org |
| Pyrazole derivatives | Synthesis via diazotization of this compound and subsequent reaction. | Not specified in detail, part of broader antimicrobial screening. | rjptonline.org |
| Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Formulation of this compound into a solid SNEDDS to improve solubility. | Enhanced solubility and potential for increased bioavailability. | jpionline.org |
| Hybridization with Captisol | Complexation with captisol combined with a liquisolid technique. | Improved dissolution efficiency of the poorly soluble drug. | ijirt.org |
Degradation Pathways and Stability Studies
The stability of this compound and its derivatives is a critical aspect of its medicinal chemistry, with research focusing on its degradation under various conditions.
N-nitroso-Hydrochlorothiazide Formation and Degradation
This compound, containing a secondary aryl-alkyl-amino moiety, is susceptible to nitrosation, leading to the formation of the N-nitrosamine impurity, N-nitroso-hydrochlorothiazide (NO-HCT). uni-lj.siacs.orgacs.org The stability of NO-HCT is highly dependent on pH. uni-lj.siacs.org
Studies have shown that NO-HCT degrades rapidly at pH values between 6 and 8. uni-lj.siacs.org The primary degradation products in this pH range are formaldehyde, a thiatriazine derivative, and an aminobenzenesulfonic acid derivative. efpia.euacs.org
Conversely, the degradation of NO-HCT is significantly slower at pH values from 1 to 5. uni-lj.siacs.org In this acidic environment, this compound itself is a key degradation product, along with formaldehyde and the aminobenzenesulfonic acid derivative. acs.org
The table below summarizes the degradation of NO-HCT at different pH levels.
| pH Range | Degradation Rate | Major Degradation Products | Reference |
| 6 - 8 | Rapid | Formaldehyde, Thiatriazine, Aminobenzenesulfonic acid derivative | uni-lj.siacs.org |
| 1 - 5 | Slower | This compound, Formaldehyde, Aminobenzenesulfonic acid derivative | uni-lj.siacs.org |
Aryl Diazonium Ion Formation
At a pH of 1, the aminobenzenesulfonic acid derivative, a degradation product of NO-HCT, can be transformed into the corresponding aryl diazonium salt in a low yield (approximately 3%). uni-lj.siacs.orguni-lj.si This transformation occurs via the nitrosyl cation released during the decomposition of NO-HCT back to this compound. acs.org
The resulting aryl diazonium ion is highly unstable above pH 5. uni-lj.siacs.org It is only stable under anhydrous conditions in the presence of a large excess of strong mineral acid. uni-lj.siuni-lj.si In the presence of water, it is instantaneously converted back to the aminobenzenesulfonic acid derivative. uni-lj.siuni-lj.si It has been confirmed that the aryl diazonium salt that could be formed through metabolic activation of NO-HCT is not observed in the degradation pathway of NO-HCT itself. acs.orgacs.orguni-lj.si
Environmental Degradation Studies
This compound is considered potentially persistent in the environment, although it has a low potential for bioaccumulation. janusinfo.se Environmental risk assessments have concluded that its use results in an insignificant environmental risk. janusinfo.seastrazeneca.com
Studies on its environmental fate show that this compound is not readily biodegradable. astrazeneca.com In a water-sediment transformation study (OECD 308), the total system half-life for this compound was found to be between 35 and 37 days, suggesting it will not be persistent in the aquatic environment. astrazeneca.com
Photodegradation is a significant pathway for the breakdown of this compound in water. researchgate.net When exposed to UV light or sunlight, it can degrade into several photoproducts. researchgate.netwada-ama.org In some studies, three main photoproducts were identified, with two forming in yields much higher than 10%. researchgate.net The primary photodegradation processes are the photohydrolysis of the thiadiazine ring and the photosubstitution of the chlorine atom. researchgate.net Furthermore, under UV irradiation, this compound can photodegrade to chlorothiazide. wada-ama.org
The table below presents data from environmental fate studies of this compound.
| Study Type | Method | Result | Reference |
| Aerobic biodegradation | OECD 301B | 36% degradation after 28 days (Not readily biodegradable) | astrazeneca.com |
| Water-sediment transformation | OECD 308 | Total system half-life: 35-37 days | astrazeneca.com |
| Adsorption/desorption to sludge | OECD 106 | Kd(ads) = 11.9 - 14.2; KOC(ads) = 28.9 - 33.0 | astrazeneca.com |
| Photodegradation in water | Solar simulator/sunlight | Formation of three photoproducts | researchgate.net |
| UV light exposure | Laboratory study | Photodegradation to chlorothiazide | wada-ama.org |
Advanced Analytical Methodologies for Hydrochlorothiazide Research
Spectroscopic Techniques
Spectroscopic methods are widely utilized for the analysis of hydrochlorothiazide (B1673439) due to their simplicity, speed, and cost-effectiveness. These techniques rely on the interaction of electromagnetic radiation with the drug molecule.
UV-Spectrophotometric Methods
UV-Spectrophotometry is a common technique for the quantitative determination of this compound. This method is based on the measurement of the absorption of ultraviolet radiation by the molecule. The wavelength of maximum absorbance (λmax) for this compound is typically observed around 271-273 nm. sciensage.inforesearchgate.netderpharmachemica.com Different solvents can influence the λmax; for instance, in distilled water and 0.01N NaOH, the λmax is observed at 272 nm. derpharmachemica.com
Several UV-spectrophotometric methods have been developed and validated for HCTZ estimation, including the area under the curve (AUC) method and the Q-absorbance ratio method. jbino.comijpsr.com The AUC method, for example, has been shown to be linear over a concentration range of 2-10 µg/ml with a high correlation coefficient. jbino.com Linearity has also been established in other studies, with ranges of 5-30 µg/ml in distilled water and 1-30 µg/ml in 0.01N NaOH. derpharmachemica.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, and reproducibility. sciensage.infoijpsr.comresearchgate.net
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Area Under Curve (AUC) | Double distilled water | 222-228 | 2-10 | 0.9979 | jbino.com |
| Absorbance Maximum | Distilled water | 272 | 5-30 | 0.999 | derpharmachemica.com |
| Absorbance Maximum | 0.01N NaOH | 272 | 1-30 | 0.998 | derpharmachemica.com |
| Absorbance Maximum | 1M NaOH/Water | 273 | 1-60 | 0.998 | researchgate.net |
| Q-Absorbance Ratio | Methanol (B129727) | 258 and 272 | 1-6 | N/A | ijpsr.com |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool for the analysis of this compound. icdst.org This technique identifies functional groups within the molecule based on their characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. icdst.org FT-IR can be used for both qualitative identification and quantitative analysis of HCTZ. icdst.orgjyoungpharm.org
For quantitative analysis, the Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) technique is often employed. icdst.org In this method, the sample is diluted in a non-absorbing matrix like potassium bromide (KBr). icdst.orgjyoungpharm.org A linear relationship has been observed for the area of the sulphone peak at 1151 cm⁻¹ over a concentration range of 1-6% w/w. icdst.org Other characteristic peaks for HCTZ include those corresponding to the N-H group and the asymmetric SO₂ group, which have been used for simultaneous estimation with other drugs. ijpsr.com Chemometric-assisted FT-IR methods have also been developed for simultaneous estimation, selecting peaks around 1600 cm⁻¹ (amide C=O) and 3361 cm⁻¹ (amine N-H) for quantification. jyoungpharm.org
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|
| 3361 | Amine (N-H) | jyoungpharm.org |
| 3411 | N-H group | ijpsr.com |
| 1600 | Amide (C=O) | jyoungpharm.org |
| 1309 | Asymmetric SO₂ group | ijpsr.com |
| 1151 | Sulphone group | icdst.org |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational aspects of chiral molecules. While this compound itself is not typically analyzed by CD for routine quantification, the principles of this technique are relevant in advanced research settings for understanding its interaction with chiral environments, such as proteins or cyclodextrins. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of molecules.
Chromatographic Techniques
Chromatographic techniques are highly specific and sensitive methods used to separate and quantify components of a mixture. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most prominent chromatographic methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in various samples, including pharmaceutical dosage forms and biological fluids like plasma and urine. japsonline.comnih.govmedwinpublishers.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 column. japsonline.comnih.gov
The mobile phase composition is a critical parameter for achieving good separation. Common mobile phases consist of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with the pH adjusted to optimize the retention and peak shape of HCTZ. japsonline.comnih.govmedwinpublishers.com Detection is usually performed using a UV detector at the λmax of this compound, around 270 nm. japsonline.comjapsonline.com HPLC methods have been developed and validated for linearity, precision, accuracy, and stability-indicating properties, allowing for the separation of HCTZ from its degradation products. japsonline.comjapsonline.com
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Reversed-phase (C-18) | Methanol: Buffer pH 3.2 (60:40 v/v) | 1.0 | 270 | 60-140 µg/mL | japsonline.comjapsonline.com |
| C18 | 0.1% aqueous acetic acid: acetonitrile (B52724) (93:7, v/v) pH 3 | N/A | UV | 2-50 µg/mL | nih.gov |
| Reverse phase | Acetonitrile: 0.01 M sodium acetate (B1210297) (10:90 v/v) | N/A | 225 | 20-700 ng/mL | medwinpublishers.com |
| Thermo Hypurity Advance (50 mm x 4.6mm i.d., 5 microm) | Acetonitrile: 2 mM Ammonium acetate (90:10 v/v) | 0.5 | MS/MS | 2.036-203.621 ng/mL | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as high sample throughput, low solvent consumption, and simplicity. innovareacademics.inakjournals.com For HCTZ analysis, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.netnih.gov
The mobile phase is optimized to achieve good separation and compact bands. A variety of solvent systems have been reported, such as chloroform: methanol: ethyl acetate: acetic acid (7:2:1.0:0.2; V/V/V/V). researchgate.net Densitometric analysis is performed at a specific wavelength, often around 218 nm, 258 nm, or 270 nm, to quantify the separated HCTZ. innovareacademics.inresearchgate.netnih.gov HPTLC methods are validated for various parameters, including linearity, precision, accuracy, and robustness, making them suitable for routine quality control. innovareacademics.inresearchgate.netnih.gov
| Stationary Phase | Mobile Phase (v/v/v/v) | Detection Wavelength (nm) | Linearity Range (ng/band) | Rf Value | Reference |
|---|---|---|---|---|---|
| Silica gel 60 F254 | Chloroform: methanol: ethyl acetate: acetic acid (7:2:1.0:0.2) | 218 | 200–1200 | 0.43 | researchgate.net |
| Silica gel 60 F254 | Toluene-methanol-ethyl acetate-acetone (2.5:1:0.5:2) | 258 | 25–150 | 0.52 ± 0.01 | nih.gov |
| Silica Gel 60 F254 | Toluene (B28343): chloroform: ethanol: glacial acetic acid (2:7:1:0.1) | 270 | N/A | N/A | innovareacademics.in |
| Silica gel 60F254 | Chloroform: methanol: toluene (2:5:5) | 272 | 200-700 | N/A | ijpsonline.com |
Computational and In Silico Approaches
Computational and in-silico methods have emerged as powerful tools in pharmaceutical research, offering insights into drug-receptor interactions, predicting pharmacokinetic properties, and aiding in the design of new drug derivatives. For this compound, these approaches provide a molecular-level understanding of its behavior.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking studies have been instrumental in understanding its interaction with various biological targets.
Research has utilized molecular docking to investigate the binding of this compound to proteins like human serum albumin (HSA) and cytochrome P450 3A4 (CYP3A4). mdpi.comnih.gov For instance, a study investigating the interaction between this compound and HSA used molecular docking to confirm the binding site of the drug on the protein. nih.gov The results of these docking studies, often presented as binding affinity scores, help in predicting the strength and nature of the interaction. In one study, this compound displayed a docking score of -5.9 kcal/mol with CYP3A4. mdpi.com Another study utilized molecular docking to predict the efficacy and toxicity profile of a combination therapy involving losartan (B1675146) and this compound by examining their binding to proteins such as the endothelin receptor, PPAR gamma, and Tyrosine Kinase ABL. researchgate.net These in-silico approaches are valuable for predicting potential drug-drug interactions and understanding the molecular basis of both desired therapeutic effects and adverse reactions. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of drug-receptor complexes over time. dovepress.com These simulations are crucial for understanding the dynamic nature of molecular interactions.
MD simulations have been employed to study the behavior of this compound in complex with biological macromolecules. For example, a study on the interaction of this compound with human serum albumin suggested that the binding of the drug induces some compactness in the protein's molecular structure. nih.gov Another study used MD simulations to investigate the stability of this compound when complexed with other molecules, providing insights into the formulation of amorphous solid dispersions. dovepress.com Furthermore, MD simulations have been used to explore the interaction of this compound with bacterial dihydrofolate reductase, suggesting a potential mechanism for its observed effects on gut microbiota. researchgate.net
Method Validation for Quantitative Analysis
The validation of analytical methods is a critical requirement for pharmaceutical analysis, ensuring that the developed methods are reliable, reproducible, and suitable for their intended purpose. For the quantitative analysis of this compound, several key parameters are evaluated according to guidelines from the International Council on Harmonisation (ICH). nih.govturkjps.org
Linearity, Precision, Accuracy, Robustness, Specificity
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing standard solutions at different concentrations and analyzing them. The results are then plotted as a calibration curve, and the correlation coefficient (r²) is calculated. A high correlation coefficient, typically close to 0.999, indicates good linearity. researchgate.netjaper.inijbpas.com For example, one UV spectrophotometric method showed linearity in the range of 5 µg/ml to 25 µg/ml with a correlation coefficient of 0.9995. researchgate.net Another RP-HPLC method demonstrated linearity for this compound in the concentration range of 6.25 to 37.5 µg/ml. japer.in
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Low RSD values, typically less than 2%, indicate good precision. ijbpas.comjbino.com
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The percentage recovery is then calculated. For this compound, accuracy studies have shown recovery values typically between 98% and 102%. medcraveonline.comijshr.com
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. medcraveonline.comijshr.com
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound analysis, specificity is demonstrated by showing that there is no interference from excipients in the pharmaceutical formulation or from degradation products in stability studies. ijbpas.commedcraveonline.com
Table 1: Summary of Validation Parameters for a this compound Analytical Method
| Parameter | Specification | Finding |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Robustness | No significant change in results | Method is robust |
| Specificity | No interference from other components | Method is specific |
This table is a representative example and specific values may vary between different validated methods.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important performance characteristics in the validation of analytical methods.
LOD: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jbino.com
LOQ: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jbino.com
These values are crucial for determining the sensitivity of an analytical method. For this compound, various analytical techniques have reported different LOD and LOQ values. For instance, one RP-HPLC method reported an LOD of 0.012 µg/mL and an LOQ of 0.036 µg/mL for this compound. nih.govturkjps.org Another study using a different HPLC method determined the LOD and LOQ for this compound to be 0.85 µg/mL and 2.82 µg/mL, respectively. ijshr.com A UV spectrophotometric method found the LOD and LOQ to be 0.240246 µg/ml and 0.728018 µg/ml, respectively. jbino.com
Table 2: Reported LOD and LOQ Values for this compound
| Analytical Method | LOD | LOQ |
| RP-HPLC Method 1 | 0.012 µg/mL nih.govturkjps.org | 0.036 µg/mL nih.govturkjps.org |
| RP-HPLC Method 2 | 0.85 µg/mL ijshr.com | 2.82 µg/mL ijshr.com |
| UV Spectrophotometry | 0.240246 µg/ml jbino.com | 0.728018 µg/ml jbino.com |
| HPLC Method 3 | 10 µg/mL japsonline.com | 15 µg/mL japsonline.com |
| RP-HPLC Method 4 | 0.79597 µg/mL ijbpas.com | 2.41203 µg/mL ijbpas.com |
These values are indicative of the sensitivity of different analytical methods.
Stability-Indicating Methods
Stability-indicating methods are analytical procedures that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. The development of such methods is essential for assessing the stability of a drug substance and its formulation over time and under various environmental conditions.
For this compound, stability-indicating HPLC methods are commonly developed. japsonline.comscholarsresearchlibrary.com These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. japsonline.comscholarsresearchlibrary.com The goal is to develop a chromatographic system that can effectively separate the intact drug from all the degradation products formed.
For example, a stability-indicating HPLC method was developed where this compound was well separated from its degradation products using a reversed-phase C18 column. japsonline.com The method was validated to be linear, precise, accurate, and robust. japsonline.com Such methods are crucial for determining the shelf-life of pharmaceutical products and for ensuring that the product remains safe and effective throughout its shelf-life. japsonline.comtsijournals.com The ability to separate the active ingredient from its degradation products is a key aspect of these methods. medcraveonline.comtsijournals.com
Future Research Directions and Emerging Concepts
Elucidating Unresolved Mechanisms
Despite its long-standing clinical use, the complete picture of how hydrochlorothiazide (B1673439) exerts its blood pressure-lowering effects is not fully understood. nih.govdrugs.com The initial diuretic and natriuretic effects contribute to a reduction in blood volume, leading to an initial drop in blood pressure. nih.gov However, the sustained antihypertensive effect observed with long-term treatment is thought to involve vasodilation, a mechanism that is still under investigation. nih.govoup.com
Several theories have been proposed to explain this vasodilatory action. One area of focus is the drug's effect on vascular potassium channels. ahajournals.org Research suggests that this compound may activate calcium-activated potassium channels (KCa) in vascular smooth muscle cells. ahajournals.orgnih.gov This activation leads to hyperpolarization of the cell membrane, resulting in vasodilation. ahajournals.org However, the vasodilator effect in the human forearm is observed at high concentrations, and it remains to be definitively determined if this direct vascular effect is a major contributor to its blood pressure-lowering efficacy at typical clinical doses. ahajournals.org
Another unresolved question is the role of the sodium-chloride (Na-Cl) cotransporter in the vascular system. While this cotransporter is the primary target of this compound in the kidney, its presence and significance in vascular smooth muscle cells are not yet clear. ahajournals.org Studies in patients with Gitelman syndrome, who lack this cotransporter, have shown a similar vasodilator response to this compound as healthy individuals, suggesting that the Na-Cl cotransporter may not play a significant role in this particular effect. ahajournals.org
The debate also continues regarding the drug's effect in patients with severe renal impairment. Some studies have reported an antihypertensive effect of this compound even in patients with little to no urine output, suggesting a non-diuretic mechanism of action that lowers peripheral vascular resistance. oup.com The precise pathways involved in this potential non-diuretic, vasodilatory effect are yet to be fully elucidated.
Novel Drug Targets and Pathways Identification
The primary molecular target of this compound is the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, located in the distal convoluted tubule of the kidney. pharmgkb.orgpatsnap.com By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. patsnap.com
Beyond this primary target, research is exploring other potential pathways and molecular targets that may contribute to this compound's effects and the variability in patient response. One area of interest is the renin-angiotensin-aldosterone system (RAAS). This compound treatment can lead to an increase in plasma renin activity. oup.com
Genome-wide association studies (GWAS) and gene-based meta-analyses have identified novel genetic loci that may influence blood pressure response to this compound. These studies point towards genes involved in pathways beyond simple sodium transport. For instance, research has highlighted the potential involvement of the gap junction protein α1 gene (GJA1) and the forkhead box A1 gene (FOXA1), which are important for cardiovascular and kidney function. icaps-htn.org Another significant finding is the association of the hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 gene (HSD3B1) with blood pressure response. icaps-htn.org This gene is crucial for the biosynthesis of aldosterone (B195564) and endogenous ouabain, suggesting a link between steroid hormone metabolism and this compound efficacy. icaps-htn.org
Furthermore, studies have implicated genes that regulate vasoconstriction and the modulation of ion channels, such as the WNK1 and PRKCA genes, as potential predictors of blood pressure response. mdpi.com These findings suggest that the antihypertensive action of this compound is likely a complex interplay of its primary diuretic effect and its influence on various other physiological pathways.
Integration of Multi-Omics Data (Genomics, Metabolomics, Lipidomics)
To unravel the complex mechanisms underlying the variable response to this compound, researchers are increasingly turning to a multi-omics approach. This involves integrating data from genomics, metabolomics, and lipidomics to gain a more holistic understanding of how the drug interacts with an individual's unique biological makeup. ahajournals.org
Genomics: Pharmacogenomic studies have been instrumental in identifying genetic variations that influence this compound's effectiveness. Single nucleotide polymorphisms (SNPs) in genes involved in renal sodium transport and smooth muscle relaxation have been shown to predict inter-individual variability in blood pressure response. mdpi.com For example, a variant in the SPTLC3 gene, involved in the sphingolipid metabolic pathway, has been identified as a novel biomarker for blood pressure response to this compound. ahajournals.org
Metabolomics: Metabolomic profiling, which analyzes the complete set of small-molecule metabolites in a biological sample, has revealed that this compound treatment alters metabolite profiles. researchgate.net Studies have identified specific metabolites and metabolic pathways associated with blood pressure response. For instance, this compound administration has been linked to increased levels of uric acid and urea (B33335) cycle metabolites. plos.org Furthermore, the sphingolipid metabolic pathway has been identified as significantly associated with blood pressure response to the drug. ahajournals.org
Lipidomics: Lipidomics, the large-scale study of lipids, has further illuminated the role of lipid metabolism in this compound's action. Pharmacolipidomics has emerged as a promising tool for identifying novel biomarkers of drug response. ahajournals.org Research integrating lipidomics with genomics has confirmed the influence of the SPTLC3 gene on sphingomyelin (B164518) levels and their association with the variability in blood pressure response to this compound. ahajournals.org Specifically, certain sphingomyelin species have shown a significant correlation with both diastolic and systolic blood pressure response. ahajournals.org
The integration of these "omics" datasets provides a powerful approach to identify new signatures and pathways associated with drug response, moving beyond what can be learned from genomics alone. ahajournals.orgascpt.org This systems biology perspective is crucial for advancing towards personalized medicine in hypertension treatment.
Development of Predictive Biomarkers for Response and Adverse Effects
A significant challenge in hypertension management is the high variability in patient response to antihypertensive medications, with up to 50% of patients showing a minimal response to thiazide diuretics. ahajournals.org This has spurred research into the development of predictive biomarkers to identify which patients are most likely to benefit from this compound and who may be at risk for adverse effects.
Plasma renin activity has been identified as a predictive biomarker of blood pressure response to antihypertensive drugs, particularly in European American patients. mdpi.com Metabolomics studies have further linked specific metabolites to baseline plasma renin activity and subsequent blood pressure response to this compound. mdpi.com For example, higher baseline levels of sphingosine-1-phosphate have been associated with a reduced systolic blood pressure response to the drug. mdpi.com
Circulating microRNAs (miRNAs) are also being explored as potential non-invasive biomarkers. ahajournals.org Several plasma miRNAs have been identified that are associated with blood pressure response to thiazide diuretics, including this compound. ahajournals.org For instance, miR-193b-3p and 30d-5p have shown significant associations with blood pressure response in European Americans. ahajournals.org The predicted target genes of these miRNAs map to key hypertension-related pathways, such as lysine (B10760008) degradation and fatty acid biosynthesis. ahajournals.org
In the context of adverse effects, genomic studies have identified genetic regions associated with this compound-induced elevations in uric acid, a known side effect. researchgate.net These findings could lead to the development of genetic tests to predict the risk of this adverse event.
The table below summarizes some of the promising predictive biomarkers currently under investigation.
| Biomarker Category | Specific Biomarker | Associated Outcome | Source |
| Plasma Proteins | Plasma Renin Activity | Predictive of blood pressure response | mdpi.com |
| Metabolites | Sphingosine-1-phosphate | Reduced systolic blood pressure response | mdpi.com |
| MicroRNAs | miR-193b-3p, miR-30d-5p | Blood pressure response | ahajournals.org |
| Genetic Variants | SPTLC3 gene variants | Blood pressure response | ahajournals.org |
| Clinical Parameters | Pre-operative basophil level | Prognosis in HCTZ-treated colorectal cancer patients | frontiersin.orgnih.gov |
This table is for informational purposes only and is based on ongoing research. These biomarkers are not yet in routine clinical use.
Repurposing and Novel Applications Research
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an attractive strategy for accelerating the development of new treatments. nih.gov this compound, with its long history of use and well-established safety profile, is a candidate for such research.
Beyond oncology, this compound is used off-label to treat diabetes insipidus and calcium-containing kidney stones. nvafamilypractice.com Further research is underway to explore the efficacy of this compound and other thiazide-like diuretics in the prevention of kidney stones by reducing urine supersaturation.
Another area of active investigation is in Alzheimer's disease. Clinical trials are analyzing data to compare the effects of dihydropyridine (B1217469) calcium channel blockers versus this compound in this neurodegenerative condition, although the rationale and potential mechanisms are still being explored. drugbank.com
The table below highlights some of the key areas of research for repurposing this compound.
| Therapeutic Area | Potential Application | Rationale/Mechanism | Source |
| Oncology | Improved prognosis in Colorectal Cancer | Anti-inflammatory and anti-angiogenic effects | frontiersin.orgnih.gov |
| Nephrology | Prevention of calcium-containing kidney stones | Reduction of urine supersaturation | nvafamilypractice.com |
| Neurology | Potential role in Alzheimer's Disease management | Under investigation | drugbank.com |
This table represents areas of ongoing research and does not imply approved clinical use for these conditions unless otherwise specified.
Q & A
Basic Research: What analytical methods are validated for quantifying hydrochlorothiazide in pharmaceutical formulations, and how are accuracy and precision ensured?
Methodological Answer:
this compound (HCTZ) is commonly quantified using UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC). For UV-based methods, diffuse reflectance spectroscopy coupled with colorimetric reactions (e.g., using p-dimethylaminocinnamaldehyde in acidic media) provides specificity, with validation parameters including linearity (e.g., 3.36 × 10⁻² to 1.01 × 10⁻¹ mol L⁻¹) and detection limits (1.32 × 10⁻² mol L⁻¹) . Accuracy is tested by spiking samples at 50%, 100%, and 150% concentration levels, with recovery rates analyzed via triplicate measurements . HPLC methods often employ factorial design to optimize mobile phase composition, pH, and temperature, ensuring resolution and peak symmetry .
Basic Research: How do co-formulated drugs interfere with this compound quantification, and what strategies mitigate these issues?
Methodological Answer:
Co-formulated antihypertensives (e.g., irbesartan, candesartan) can cause spectral overlap in UV methods. Derivative spectrophotometry or chromatographic separation (e.g., C18 columns with methanol-tetrahydrofuran-acetate buffer) resolves this. For example, a validated HPLC method achieved baseline separation of irbesartan and HCTZ using a 47:10:43 v/v/v mobile phase at pH 6.5 . Principal Component Analysis (PCA) of mass spectra further distinguishes HCTZ fragmentation patterns from interferents .
Advanced Research: How can experimental design (DoE) optimize this compound analysis or formulation processes?
Methodological Answer:
Box-Behnken or factorial designs efficiently screen critical factors. For HPLC optimization, factors like methanol content, pH, and temperature are varied at low/high levels, with responses (e.g., resolution, retention factors) analyzed via ANOVA and desirability functions . In formulation, spray drying parameters (outlet temperature, atomization pressure) are optimized using response surface methodology to enhance HCTZ dissolution, achieving particle sizes of 45–59 µm and improved flowability .
Advanced Research: What genetic and metabolomic markers predict interindividual variability in this compound response?
Methodological Answer:
Genome-wide studies identify polymorphisms (e.g., PRKAG2 rs2727563, DCC rs12604940) linked to blood pressure (BP) response. A genetic risk score combining these alleles explains 11–12% of BP variability . Metabolomic integration reveals arachidonic acid as a marker, implicating the netrin signaling pathway. Replication cohorts validate these findings, with allele carriers showing ∆SBP/∆DBP differences of −16.3/−10.4 mmHg vs. −1.5/1.2 mmHg .
Advanced Research: How should researchers address contradictions in clinical trial outcomes involving this compound?
Methodological Answer:
Contradictions (e.g., MIDAS vs. ALLHAT trials) require stratification by patient demographics, comorbidities, and endpoint definitions. MIDAS found no difference in carotid intima-media thickness between HCTZ and isradipine but noted higher vascular events with isradipine (9.05% vs. 5.22%) . ALLHAT highlighted HCTZ’s superiority over amlodipine in reducing heart failure (HF) risk (RR 1.38) . Meta-analyses must adjust for confounders like baseline BP, renal function, and co-therapies.
Advanced Research: What are the challenges in validating bioanalytical methods for this compound in biological fluids?
Methodological Answer:
Plasma matrix effects necessitate protein precipitation or solid-phase extraction. Validated HPTLC methods for HCTZ and metoprolol in plasma achieve recovery rates >85% with LODs of 10 ng/mL . Capillary electrophoresis with amperometric detection resolves HCTZ in urine, addressing interferences from endogenous compounds . Cross-validation against USP methods ensures compliance with ICH guidelines .
Advanced Research: How do formulation strategies like solid dispersion improve this compound’s pharmacokinetics?
Methodological Answer:
Spray-dried microparticles with polyvinylpyrrolidone increase HCTZ solubility by 3–5×. A Box-Behnken design optimizes outlet temperature (60–80°C) and drug load (10–30%), yielding 45–59 µm particles with 80% dissolution in 30 min vs. 40% for pure HCTZ . X-ray diffractometry confirms amorphous state stability, while SEM validates spherical morphology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
